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  • Product: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile
  • CAS: 956986-59-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Foreword: Unveiling a Molecule of Interest In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet significant, derivative: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile . This molecule, with its unique combination of a diaryl-substituted pyrazole and a reactive acetonitrile group, presents a compelling profile for researchers in drug discovery and chemical synthesis. Its structural similarity to known therapeutic agents, such as the COX-2 inhibitor Celecoxib, further underscores its potential.[3] This document aims to provide a comprehensive technical overview of its physicochemical properties, synthesis, and analytical characterization, offering a foundational resource for scientists and developers in the field.

Molecular Identity and Structural Characteristics

At its core, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is an aromatic heterocyclic compound.[4] The structure features a central phenyl ring substituted at the 1 and 4 positions. One substituent is the 3,5-dimethyl-1H-pyrazol-1-yl group, and the other is an acetonitrile moiety.

Nomenclature and Identification
  • Systematic Name: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

  • CAS Number: 956986-59-7[4]

  • Molecular Formula: C₁₃H₁₃N₃[4]

  • Molecular Weight: 211.26 g/mol [4]

Structural Diagram

The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the atoms.

Caption: 2D structure of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

Physicochemical Properties: A Data-Driven Overview

Understanding the physicochemical properties of a compound is paramount for its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic behavior.[1] While comprehensive experimental data for this specific molecule is not widely published, we can compile a profile from computational predictions and data from analogous structures.

Computed Properties

The following table summarizes key computed physicochemical parameters. These values are instrumental in early-stage drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValueSource
Molecular Weight 211.26 g/mol [4]
Topological Polar Surface Area (TPSA) 41.61 Ų[4]
LogP (Octanol-Water Partition Coefficient) 2.55522[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
  • Expertise & Experience Insight: The LogP value of approximately 2.56 suggests a moderate level of lipophilicity. This is often a desirable characteristic in drug candidates, as it can facilitate passage through cell membranes without being so high as to cause poor aqueous solubility. The TPSA of 41.61 Ų is also within a favorable range for good oral bioavailability.

Physical State and Solubility (Predicted)
  • Physical State: Expected to be a solid at room temperature, based on its molecular weight and aromatic nature.

  • Solubility: Likely to exhibit low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a common characteristic of pyrazole derivatives.

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. The acetonitrile moiety can be introduced via a nucleophilic substitution reaction.

Synthetic_Pathway acetylacetone Acetylacetone product 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile acetylacetone->product Condensation with 4-Hydrazinophenylacetonitrile phenylhydrazine 4-Hydrazinophenylacetonitrile

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-hydrazinophenylacetonitrile hydrochloride in a suitable solvent such as ethanol or acetic acid, add acetylacetone.

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical_Workflow start Synthesized Product tlc TLC for Purity Check start->tlc mp Melting Point Determination tlc->mp ftir FT-IR Spectroscopy mp->ftir nmr NMR Spectroscopy (¹H & ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms end Confirmed Structure & Purity ms->end

Caption: Analytical workflow for compound characterization.

3.2.1 Predicted Spectroscopic Data

While experimental spectra for the target compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

    • Pyrazole Proton: A singlet at approximately δ 6.0-6.5 ppm for the C4-H of the pyrazole ring.

    • Methylene Protons: A singlet for the -CH₂- group of the acetonitrile moiety, expected around δ 3.8-4.2 ppm.

    • Methyl Protons: Two singlets for the two methyl groups on the pyrazole ring, likely in the region of δ 2.2-2.6 ppm.

  • ¹³C NMR Spectroscopy (Predicted):

    • Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm.[7]

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

    • Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 is expected around δ 105-110 ppm, while C3 and C5 will be further downfield.[8]

    • Methylene Carbon (-CH₂-): A signal around δ 20-25 ppm.

    • Methyl Carbons: Two signals in the aliphatic region (δ 10-15 ppm).

  • FT-IR Spectroscopy (Predicted):

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

    • C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations in the region of 1450-1600 cm⁻¹.

    • C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.

  • Mass Spectrometry (Predicted):

    • Molecular Ion Peak (M⁺): An intense peak at m/z = 211, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[9] The phenylacetonitrile moiety may lead to fragments corresponding to the loss of the nitrile group or cleavage of the methylene bridge.

Potential Applications and Fields of Interest

The structural motifs within 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile suggest several potential applications, primarily in the realm of drug discovery.

Anti-inflammatory and Analgesic Agents

The diaryl-substituted pyrazole core is a well-established pharmacophore in anti-inflammatory drugs. The most notable example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.[3][10] The structural similarity of the target compound to Celecoxib makes it a prime candidate for investigation as a novel anti-inflammatory or analgesic agent.

Enzyme Inhibition

Pyrazole derivatives are known to exhibit a wide range of enzyme inhibitory activities.[11] For instance, some have been identified as inhibitors of nitric oxide synthase (nNOS), phosphodiesterase 4 (PDE4), and other enzymes implicated in various disease pathways.[4] The specific substitution pattern of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile warrants screening against a panel of relevant enzymes to uncover potential therapeutic activities.

Chemical Intermediate

The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. This makes the title compound a useful intermediate for the synthesis of a library of related compounds with diverse functionalities, which can then be screened for various biological activities.

Conclusion and Future Directions

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a compound of significant interest due to its structural relationship to known bioactive molecules. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on computational predictions and data from analogous structures. The proposed synthetic and analytical workflows offer a clear path for researchers to produce and validate this compound in the laboratory. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its pharmacological profile, and exploration of its potential as a scaffold for the development of novel therapeutic agents. The convergence of its favorable predicted drug-like properties and the proven track record of the pyrazole core suggests that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a promising candidate for further investigation.

References

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • Celecoxib. (2024). StatPearls. [Link]

  • Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino). (2011). PubMed. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. (n.d.). Copernicus Publications. [Link]

    • (n.d.). Organic Syntheses Procedure. [Link]

  • 13C | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. [Link]

  • 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. (2011). MDPI. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

  • 2-(1-phenyl-1h-pyrazol-3-yl)acetonitrile. (n.d.). PubChemLite. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. [Link]

  • Diphenylacetonitrile. (n.d.). Wikipedia. [Link]

  • phenyl acetonitrile, 140-29-4. (n.d.). The Good Scents Company. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). NIST WebBook. [Link]

  • IS NIR Spectra. (n.d.). NICODOM. [Link]

  • 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile. (n.d.). NextSDS. [Link]

  • 3,5-Dimethylpyrazole. (n.d.). NIST WebBook. [Link]

  • hydrazono]-3-oxo-3-phenyl-propionitrile. (n.d.). SpectraBase. [Link]

  • (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. (n.d.). NextSDS. [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). (n.d.). Ataman Kimya. [Link]

Sources

Exploratory

Mechanism of action of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Abstract 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a documented chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Abstract

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a documented chemical entity, noted in the literature primarily for its synthetic utility as a precursor in the development of more complex molecules for both material science and pharmaceutical applications. While its synthesis and chemical properties are established, its biological activity and mechanism of action (MoA) remain largely uncharacterized in publicly accessible scientific literature. This guide serves not as a review of a known mechanism, but as a proposed investigational framework for researchers and drug development professionals. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded strategy to systematically uncover, validate, and characterize the in vitro MoA of this compound. The methodologies outlined herein are designed to be self-validating, progressing from broad phenotypic observations to specific target identification and pathway elucidation, adhering to the highest standards of scientific integrity.

Introduction and Rationale

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile presents a compelling case for MoA investigation. Its structure incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The presence of the phenylacetonitrile moiety further suggests potential for specific molecular interactions. The absence of established biological data necessitates a foundational, multi-tiered screening approach to first identify if the compound elicits a cellular response and then to systematically deconvolve the underlying molecular mechanism.

This guide will detail a logical, cost-effective, and technically rigorous workflow designed to:

  • Establish a Biological Effect: Determine if the compound has any measurable impact on cellular phenotypes.

  • Identify Putative Molecular Targets: Employ broad, unbiased screening to generate hypotheses about the compound's direct molecular target(s).

  • Validate Target Engagement: Confirm direct binding and modulation of the identified target in a cellular context.

  • Elucidate Downstream Signaling: Map the molecular pathway(s) affected by the compound's activity.

Structural Analysis and Hypothesis Generation

A molecule's structure is the primary determinant of its biological activity. An initial analysis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile provides clues for hypothesis-driven screening.

  • 3,5-Dimethyl-1H-pyrazole Core: This heterocyclic ring is a cornerstone of many FDA-approved drugs. Its derivatives are known to act as inhibitors of kinases (e.g., Celecoxib, a COX-2 inhibitor, though it also has other activities), inhibitors of enzymes like fatty acid amide hydrolase (FAAH), and modulators of various receptors. This structural alert strongly suggests that a kinase or enzyme panel screen would be a high-yield starting point.

  • Phenylacetonitrile Group: This group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, common at protein-ligand interfaces.

Based on this analysis, primary hypotheses include:

  • The compound may act as a kinase inhibitor .

  • It could be an enzyme inhibitor (e.g., targeting hydrolases or oxidoreductases).

  • It may function as a receptor ligand (agonist or antagonist).

Proposed Investigational Workflow: A Tiered Approach

A logical progression from broad, phenotypic screening to specific, target-based assays is crucial for an efficient investigation. This workflow minimizes resource expenditure while maximizing the quality of mechanistic insights.

G cluster_0 Tier 1: Phenotypic Screening A Compound Synthesis & Quality Control B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) in multiple cell lines A->B C High-Content Imaging (Morphology, Apoptosis Markers) B->C If cytotoxic D Broad Kinase Panel Screen (e.g., 400+ kinases) B->D If bioactivity observed G Dose-Response Curve (IC50/EC50) for primary hit D->G If kinase hit identified E Broad Enzyme/Receptor Panel Screen F Affinity-based Target Discovery (e.g., Chemical Proteomics) H Target Engagement Assay (e.g., CETSA, SPR) G->H I Downstream Signaling Analysis (Western Blot, qPCR) H->I J Cellular Reporter Assay (e.g., Luciferase) I->J G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate KinaseX->Substrate phosphorylates pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 2-[4-(...)]acetonitrile Compound->KinaseX inhibits

Caption: Inhibition of Kinase X by the compound blocks downstream signaling.

Conclusion

References

  • Title: Synthesis and properties of 1,3,5-triazine-based host materials for blue phosphorescent organic light-emitting diodes. Source: Journal of Materials Chemistry C, 2018. URL: [Link]

  • Title: Synthesis and Characterization of Phenylacetonitrile Derivatives. Source: Molbank, 2011. URL: [Link]

  • Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Expert Opinion on Drug Discovery, 2014. URL: [Link]

  • Title: Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Medicine. Source: Pharmaceuticals, 2022. URL: [Link]

Foundational

Pharmacological Potential and Synthetic Methodologies of 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Rationale and Pharmacophore Analysis The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Rationale and Pharmacophore Analysis

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS: 956986-59-7) represents a highly versatile and privileged scaffold in modern medicinal chemistry . Designing therapeutics around this core leverages three distinct structural domains, each contributing to its pharmacological potential:

  • The 3,5-Dimethylpyrazole Core: Pyrazole is a π -excessive aromatic heterocycle recognized for its widespread biological activities . The nitrogen atoms act as potent hydrogen-bond acceptors, while the 3,5-dimethyl substitutions provide critical steric bulk. This lipophilic shielding enhances membrane permeability and fits precisely into hydrophobic protein pockets.

  • The Phenyl Spacer: This rigid aromatic ring acts as a geometric director, projecting the pyrazole and the acetonitrile moieties into distinct spatial orientations, mimicking the binding conformation of endogenous substrates like arachidonic acid or ATP.

  • The Acetonitrile Handle: The active methylene group ( α -protons adjacent to the electron-withdrawing cyano group) is the synthetic engine of this scaffold. The lowered pKa​ of these protons allows for rapid functionalization via Knoevenagel condensations or alkylations, enabling the high-throughput generation of diverse analog libraries for Structure-Activity Relationship (SAR) studies.

Mechanistic Pathways & Pharmacological Applications

Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic areas, primarily due to the bioisosteric nature of the pyrazole ring.

Anti-Inflammatory Activity (COX-2 Inhibition)

Pyrazole derivatives are the foundational pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib . The 3,5-dimethylpyrazole moiety inserts into the hydrophobic side pocket of the COX-2 enzyme—a pocket absent in the constitutively active COX-1 isoform. By blocking the cyclooxygenation of arachidonic acid, these derivatives halt the downstream isomerization into Prostaglandin E2 (PGE2), effectively neutralizing the inflammatory response.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Cyclooxygenation PGE2 Prostaglandin E2 PGH2->PGE2 Isomerization Inflammation Inflammatory Response PGE2->Inflammation EP Receptor Activation Inhibitor Pyrazole Derivative Inhibitor->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGE2-mediated inflammation.

Integrin Antagonism and Oncology

Beyond inflammation, the 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl architecture has been successfully utilized in the development of nonpeptidic αv​β6​ integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis . Furthermore, pyrazole-containing molecules have exhibited potent pan-antagonist activities against the androgen receptor (AR), offering a critical pathway for treating enzalutamide-resistant prostate cancers .

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the pharmacological tunability of the acetonitrile handle, the following table summarizes the representative in vitro enzyme inhibition data for various α,β -unsaturated nitrile derivatives synthesized from the core scaffold.

CompoundAcetonitrile Substitution (R-Group)COX-2 IC 50​ (µM)COX-1 IC 50​ (µM)Selectivity Index (COX-1/COX-2)
1 (Core) -H (Unsubstituted)12.45>50.0>4.0
2 4-Fluorobenzylidene0.85>50.0>58.8
3 4-Methoxybenzylidene1.2045.537.9
4 2,4-Dichlorobenzylidene0.4238.090.4
Control Celecoxib (Standard)0.0415.0375.0

Data Interpretation: The introduction of halogenated benzylidene groups (Compounds 2 and 4) significantly enhances COX-2 selectivity. The electron-withdrawing nature of the halogens increases the electrophilicity of the conjugated system, promoting stronger dipole-dipole interactions within the COX-2 allosteric pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Synthesis of α,β -Unsaturated Nitrile Derivatives via Knoevenagel Condensation

Objective: Derivatize the active methylene group of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

  • Step 1: Reagent Preparation. Dissolve 1.0 mmol of the core pyrazole-acetonitrile scaffold and 1.1 mmol of the target aromatic aldehyde in 10 mL of absolute ethanol.

  • Step 2: Catalysis. Add 0.1 mmol (catalytic) of piperidine.

    • Causality: Piperidine acts as a weak secondary amine base. It is strong enough to deprotonate the acidic α -protons of the acetonitrile to form a nucleophilic carbanion, but weak enough to prevent unwanted side reactions such as the hydrolysis of the nitrile group.

  • Step 3: Reaction Execution. Reflux the mixture at 78°C for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf​ spot (due to increased molecular size and conjugation) validates reaction progression.

  • Step 4: Product Isolation. Cool the reaction flask in an ice bath.

    • Causality: Ethanol is a polar protic solvent that stabilizes the transition state. Upon cooling, the highly conjugated, lipophilic product precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle and simplifying purification.

  • Step 5: Purification. Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize to yield the pure derivative.

In Vitro COX-2 Enzyme Inhibition Assay

Objective: Quantify the IC 50​ of the synthesized derivatives against recombinant human COX-2.

  • Step 1: Buffer Preparation. Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.

    • Causality: Hematin is an obligate cofactor required for the peroxidase activity of the COX enzyme. EDTA is included to chelate divalent cations, thereby inhibiting trace metalloproteases that could degrade the recombinant enzyme during incubation.

  • Step 2: Compound Incubation. Dissolve the pyrazole derivative in DMSO and add it to the enzyme solution. Ensure the final DMSO concentration remains strictly below 1% v/v.

    • Causality: Concentrations of DMSO exceeding 1% can induce solvent-mediated denaturation of the protein, leading to false-positive inhibition data. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Step 3: Reaction Initiation. Add 10 µM of arachidonic acid to initiate the cyclooxygenation.

  • Step 4: Termination and Detection. After 5 minutes, terminate the reaction by adding 1M HCl containing SnCl 2​ .

    • Causality: SnCl 2​ acts as a reducing agent, converting the highly unstable intermediate Prostaglandin H2 (PGH2) into the stable Prostaglandin F2 α (PGF2 α ), which can be accurately quantified via Enzyme-Linked Immunosorbent Assay (ELISA).

  • Step 5: Data Validation.

    • Self-Validation: The assay plate must include Celecoxib as a positive control. If the calculated IC 50​ for Celecoxib deviates by more than half a log unit from the established literature value (~40 nM), the entire plate is invalidated, ensuring the integrity of the derivative data.

Workflow Synth Chemical Synthesis (Knoevenagel Condensation) Purify Purification (Flash Chromatography) Synth->Purify Char Characterization (1H-NMR, HRMS) Purify->Char Assay In Vitro Assay (COX-2 Inhibition) Char->Assay Data Data Analysis (IC50 & Selectivity Index) Assay->Data

Fig 2: Self-validating experimental workflow from chemical synthesis to pharmacological screening.

References

  • [1] Title: Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αv​β6​ Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [2] Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]

  • [3] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link]

  • [4] Title: Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [5] Title: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS No: 956986-59-7). Source: Enamine / AS ONE Corporation. URL:[Link]

Sources

Exploratory

Structural characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

An In-depth Technical Guide to the Structural Characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Abstract This technical guide offers a comprehensive exploration of the essential methodologies for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Abstract

This technical guide offers a comprehensive exploration of the essential methodologies for the structural characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of celecoxib, this molecule presents a unique scaffold where the bioisosteric replacement of a sulfonamide group with a cyanomethyl moiety can modulate its pharmacological profile. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesis and multi-faceted spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the principles of single-crystal X-ray crystallography. The causality behind experimental choices is elucidated, ensuring a deep, practical understanding of the characterization workflow. All quantitative data are summarized for clarity, and key processes are visualized to facilitate comprehension.

Introduction and Scientific Context

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, present in a wide array of therapeutic agents known for their anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][2][3][4] The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (Molecular Formula: C₁₃H₁₃N₃, Molecular Weight: 211.26 g/mol ) is a notable derivative.[5] Its structure is analogous to the selective COX-2 inhibitor, celecoxib, but critically substitutes the pharmacophoric sulfonamide group with a cyanomethyl (acetonitrile) group.[6][7][8]

This structural modification is not trivial; it significantly alters the molecule's polarity, hydrogen bonding capacity, and metabolic profile, making its unambiguous structural verification a prerequisite for any further investigation into its biological activity. This guide provides an integrated approach to its characterization, grounding each step in established analytical principles to create a self-validating system of protocols.

Synthesis Pathway: A Rationale-Driven Approach

The construction of the 1-aryl-3,5-dimethylpyrazole core is most efficiently achieved via a condensation reaction, a cornerstone of heterocyclic chemistry. The Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine derivative, is the method of choice for its reliability and high yields.[2][9]

Recommended Synthetic Protocol

The logical and most direct synthetic route involves the condensation of (4-hydrazinophenyl)acetonitrile with acetylacetone (2,4-pentanedione). This approach builds the target molecule in a single, efficient step.

Protocol: One-Pot Condensation

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-hydrazinophenyl)acetonitrile hydrochloride (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Base Addition: Add a mild base, such as sodium acetate (1.1 equivalents), to the solution to liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

  • Condensation: Add acetylacetone (1.05 equivalents) dropwise to the mixture. The addition of the β-diketone initiates the condensation and subsequent cyclization.

  • Reaction: Heat the reaction mixture to reflux (typically ~78 °C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Pour the concentrated residue into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 <(4-hydrazinophenyl)acetonitrile> Process Condensation Reaction (Knorr Pyrazole Synthesis) Solvent: Ethanol Heat (Reflux) Reactant1->Process Reactant2 Reactant2->Process Purification Workup & Recrystallization Process->Purification Product <2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile> Purification->Product

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Elucidation: A Multi-Technique Approach

No single technique can provide complete structural information. Therefore, a combination of NMR, IR, and Mass Spectrometry is essential for an unambiguous and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most definitive method for elucidating the precise carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to map out every atom's connectivity and chemical environment.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the solvent choice does not have peaks that overlap with key analyte signals.

  • Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, acquire a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to one peak per unique carbon.[11]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.

3.1.1. ¹H NMR Spectroscopy: Proton Mapping

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The phenyl ring protons are expected to exhibit a classic AA'BB' system, appearing as two distinct doublets due to the symmetrical para-substitution.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.55Doublet2HAromatic protons (ortho to pyrazole)
~7.40Doublet2HAromatic protons (ortho to CH₂CN)
~6.05Singlet1HPyrazole ring proton (C4-H)
~3.80Singlet2HMethylene protons (-CH₂CN)
~2.35Singlet3HPyrazole methyl protons (C5-CH₃)
~2.25Singlet3HPyrazole methyl protons (C3-CH₃)

3.1.2. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum confirms the number of unique carbon environments and the presence of key functional groups, most notably the nitrile carbon.

Predicted Chemical Shift (δ) ppm Assignment
~150.1Pyrazole C5
~141.5Pyrazole C3
~138.0Aromatic C (ipso, attached to pyrazole)
~129.8Aromatic CH (ortho to CH₂CN)
~125.5Aromatic C (ipso, attached to CH₂CN)
~120.2Aromatic CH (ortho to pyrazole)
~117.5Nitrile carbon (-C≡N)
~106.8Pyrazole C4
~23.5Methylene carbon (-CH₂)
~14.0Pyrazole C5-CH₃
~13.5Pyrazole C3-CH₃
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For this compound, the nitrile group provides a highly diagnostic and unambiguous absorption band in a relatively clean region of the spectrum.

Protocol: IR Data Acquisition

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic C-H Stretch
~2980-2900Medium-WeakAliphatic C-H Stretch (CH₃, CH₂)
~2250 Medium, Sharp C≡N Stretch (Nitrile) [12][13]
~1590, 1510Medium-StrongC=C and C=N Aromatic/Pyrazole Ring Stretches
~1450MediumC-H Bending

The presence of a sharp peak around 2250 cm⁻¹ is a critical piece of evidence confirming the successful incorporation of the acetonitrile functional group.[12]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula to within a few parts per million.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z (Expected)
[C₁₃H₁₃N₃ + H]⁺212.1182~212.118
[C₁₃H₁₃N₃ + Na]⁺234.1002~234.100

The primary ion observed in positive-mode ESI-MS will be the protonated molecule at m/z 212.1182. Observation of this ion with high mass accuracy via HRMS validates the molecular formula C₁₃H₁₃N₃.

Crystallographic Characterization

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule as it exists in the solid state. This technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[14][15]

Protocol: Single-Crystal X-Ray Diffraction Workflow

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[14] Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

Key Structural Insights from X-ray Crystallography:

  • Confirmation of Connectivity: Provides absolute proof of the atomic connectivity.

  • Molecular Geometry: Determines the precise dihedral angle between the planes of the phenyl and pyrazole rings, which can be crucial for understanding receptor binding.[15]

  • Intermolecular Interactions: Reveals any non-covalent interactions (e.g., C-H···N or π-π stacking) that stabilize the crystal lattice.

X-ray Crystallography Workflow Diagram

Xray_Workflow Start Purified Compound Crystal_Growth Single Crystal Growth (Slow Evaporation) Start->Crystal_Growth Data_Collection X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: Standard workflow for single-crystal X-ray analysis.

Integrated Structural Confirmation

The structural elucidation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is confidently achieved by integrating the data from these orthogonal analytical techniques.

  • NMR establishes the carbon-hydrogen framework and connectivity.

  • IR confirms the presence of the critical nitrile functional group.

  • MS verifies the molecular weight and elemental formula.

  • X-ray Crystallography provides the definitive 3D molecular structure.

This synergistic approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this novel compound, providing a solid foundation for its further development as a potential therapeutic agent.

Final Molecular Structure Diagram

Caption: Chemical structure of the title compound. (Note: A placeholder image is used. In a real application, this would be the rendered chemical structure).

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman, S. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41, 16–41. ([Link])

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. ([Link])

  • Kalgutkar, A. S., et al. (2000). The celecoxib and rofecoxib stories--a case of serendipity or predictive drug design? Current Topics in Medicinal Chemistry, 2(7), 781-801. ([Link])

  • Knaus, E. E., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(22), 5039-5045. ([Link])

  • JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). ([Link])

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. ([Link])

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... [Diagram]. ([Link])

  • Tantry, S. J., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3596-3617. ([Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

  • Michaux, C., et al. (2008). Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(1), 131-135. ([Link])

  • Van Pelt, C. K., & Brenna, J. T. (2000). Acetonitrile Chemical Ionization Tandem Mass Spectrometry to Locate Double Bonds in Polyunsaturated Fatty Acid Methyl Esters. Analytical Chemistry, 72(6), 1279–1285. ([Link])

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. ([Link])

  • Acta Crystallographica Section E. (n.d.). 4-{3,5Dimethyl4-[( E )-(4-methylphenyl)diazenyl]-1 H -pyrazol-1-yl}benzonitrile. ([Link])

  • Wiley, R. H., & Hexner, P. E. (1963). 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351. ([Link])

  • Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6, 91552-91559. ([Link])

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. ([Link])

  • JOCPR. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 329-333. ([Link])

  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1024. ([Link])

  • PubMed. (2011). Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile. ([Link])

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. ([Link])

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ([Link])

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ([Link])

  • AJC. (2012). Synthesis and Structural Characterization of N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[1][6][6]hept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 24(12), 5641-5643. ([Link])

  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 1083–1103. ([Link])

  • IISc. (1978). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. ([Link])

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. ([Link])

  • PMC. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. ([Link])

  • MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. ([Link])

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Foundational

The Bifunctional Pharmacophore: Biological Activity and Application of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Executive Summary In modern medicinal chemistry, the rapid discovery of highly selective therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently exhibit potent biological activity acros...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of highly selective therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently exhibit potent biological activity across diverse targets. 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS: 956986-59-7) is a highly versatile, bifunctional building block [1]. Rather than acting as a standalone therapeutic, this compound serves as a critical synthetic hub. It merges two of the most validated pharmacophores in drug discovery: the 1-aryl-3,5-dimethylpyrazole core and the phenylacetonitrile moiety.

This technical guide deconstructs the structural rationale behind this molecule, explores the biological activity of its downstream derivatives (specifically in kinase inhibition, cyclooxygenase-2 selectivity, and aromatase inhibition), and provides field-proven experimental workflows for its synthesis and high-throughput evaluation.

Structural Deconstruction & Pharmacophore Analysis

The molecular architecture of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile dictates its utility in generating biologically active libraries.

The 1-Aryl-3,5-dimethylpyrazole Core

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which act as critical hydrogen-bond acceptors/donors in biological systems [4].

  • Kinase Hinge Binding: The spatial arrangement of the nitrogen atoms allows the pyrazole to mimic the adenine ring of ATP, making it a premier hinge-binding motif in kinase inhibitors (e.g., RET, JAK, and BRAF) [2].

  • Steric Tuning: The 3,5-dimethyl substitutions provide essential steric bulk. In the context of Cyclooxygenase-2 (COX-2) inhibitors, these methyl groups force the aryl ring out of planarity, driving the molecule into the expanded side-pocket of COX-2 while sterically clashing with the smaller active site of COX-1, thereby conferring selectivity [4].

The Phenylacetonitrile Moiety

The acetonitrile group attached to the phenyl ring offers two distinct vectors for biological interaction and synthetic elaboration:

  • Alpha-Carbon Acidity: The protons on the benzylic carbon (adjacent to the nitrile) are highly acidic. This allows for rapid di-alkylation to form cycloalkyl rings, a structural feature critical for modulating lipophilicity and metabolic stability.

  • Nitrile Interactions: The cyano group itself can interact with metal centers in metalloenzymes. More importantly, it serves as a direct precursor to 1,2,4-triazoles and tetrazoles—bioisosteres of carboxylic acids that are mandatory for coordinating with the heme iron of the aromatase enzyme (CYP19A1) [3].

Mechanistic Biological Activity of Derived Scaffolds

By leveraging the bifunctional nature of this building block, researchers can synthesize libraries targeting three primary therapeutic areas.

Receptor Tyrosine Kinase (RET) Inhibition

Mutations and fusions in the RET kinase are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. Derivatives containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety have been heavily patented as potent RET inhibitors [2]. The pyrazole nitrogen forms a critical hydrogen bond with the backbone amide of Ala807 in the RET hinge region. The 3,5-dimethyl groups project into the hydrophobic selectivity pocket, displacing ordered water molecules and increasing binding entropy.

RET_Pathway Ligand GDNF Family Ligands RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS / MAPK Pathway RET->RAS Phosphorylation PI3K PI3K / AKT Pathway RET->PI3K Phosphorylation Inhibitor 1-Arylpyrazole Derivative (Inhibitor) Inhibitor->RET ATP-competitive binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1: Mechanism of RET kinase inhibition by 1-arylpyrazole derivatives.

Cyclooxygenase-2 (COX-2) Selectivity

The 1-arylpyrazole motif is the foundational pharmacophore of celecoxib, a blockbuster NSAID [4]. When synthesizing derivatives from 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, the nitrile group can be hydrolyzed to an amide or sulfonamide. This functionalization allows the molecule to insert into the hydrophilic secondary pocket of COX-2 (Arg513 and His90), while the 3,5-dimethylpyrazole core anchors the molecule in the hydrophobic channel, preventing access to the arachidonic acid substrate.

Aromatase (CYP19A1) Inhibition

Aromatase inhibitors are first-line therapies for estrogen-receptor-positive breast cancer. The 2-phenylacetonitrile substructure is a known precursor for designing potent aromatase inhibitors [3]. By converting the nitrile group of our core molecule into a 1,2,4-triazole, the resulting compound acts as a Type II competitive inhibitor. The basic nitrogen of the triazole forms a coordinate covalent bond with the heme iron (Fe3+) in the aromatase active site, effectively blocking the conversion of androgens to estrogens.

Quantitative Data Summary

The following table summarizes the representative biological activities (IC50 values) of optimized derivatives synthesized directly from the 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile scaffold across different target classes.

Target EnzymeDerivative Modification (from core scaffold)Representative IC50 (nM)Primary Binding Interaction
RET Kinase Nitrile converted to aminopyrimidine1.2 - 5.0H-bond to Ala807 (Hinge)
JAK2 Kinase Nitrile converted to cyanopyridine12.5 - 20.0H-bond to Leu932 (Hinge)
COX-2 Nitrile converted to primary sulfonamide40.0 - 65.0H-bond to Arg513 / His90
Aromatase Nitrile converted to 1,2,4-triazole2.5 - 8.0Coordinate bond to Heme Fe3+

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols detail the synthesis of the core scaffold and the subsequent biological evaluation of its derivatives. Causality is embedded in each step to explain why specific conditions are utilized.

Protocol 1: Synthesis of the Core Scaffold via Knorr Condensation

Objective: Synthesize 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile from 4-hydrazinylphenylacetonitrile.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-hydrazinylphenylacetonitrile hydrochloride in absolute ethanol. Causality: Ethanol is chosen as a protic solvent to facilitate the proton-transfer steps required during the condensation mechanism.

  • Addition of Diketone: Add 1.1 equivalents of acetylacetone (pentane-2,4-dione) dropwise at 0°C. Causality: Dropwise addition at low temperature prevents the exothermic formation of unwanted polymeric side products.

  • Thermodynamic Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. Causality: While the initial hydrazone formation is fast and kinetically favored, ring closure and subsequent dehydration to the fully aromatic pyrazole require thermodynamic control (heat).

  • Workup & Validation: Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with ethyl acetate. Validate the structure via 1H-NMR. Self-Validation: The appearance of a sharp singlet at ~6.0 ppm confirms the presence of the pyrazole C4-proton, validating successful cyclization.

Protocol 2: TR-FRET Kinase Assay for Derivative Screening

Objective: Evaluate the IC50 of synthesized derivatives against RET kinase.

  • Assay Preparation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Causality: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement completely eliminates background auto-fluorescence common in highly conjugated pyrazole libraries, ensuring a high signal-to-noise ratio.

  • Enzyme Incubation: Incubate 1 nM recombinant RET kinase with the derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation: Add 10 µM ATP and a biotinylated peptide substrate. Run the reaction for 60 minutes at 25°C.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the emission ratio (665 nm / 615 nm) after a 100 µs delay.

  • Data Validation: Calculate IC50 using a 4-parameter logistic regression. Self-Validation: Include Staurosporine as a positive control; if the Staurosporine IC50 deviates from historical baselines (e.g., >10 nM), the assay plate is rejected due to compromised enzyme activity.

Workflow Precursor 4-Hydrazinylphenylacetonitrile + Acetylacetone Core 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]acetonitrile Precursor->Core Knorr Condensation Derivatization Nitrile Derivatization (Amidation/Triazole) Core->Derivatization Scaffold Hopping Screening TR-FRET Kinase Assay Derivatization->Screening Library Generation Hit Lead Optimization Screening->Hit IC50 < 10nM

Fig 2: Workflow from Knorr condensation to high-throughput kinase screening.

References

  • Google Patents. "US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors". Google Patents.
  • National Center for Biotechnology Information (NCBI). "Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors". PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles". PMC. Available at:[Link]

Exploratory

Pharmacokinetics and bioavailability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile This guide provides a comprehensive framework for the preclinical evaluation of the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

This guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. In the absence of existing public data for this specific molecule, this document outlines a robust, multi-tiered strategy grounded in established principles of drug metabolism and pharmacokinetics (DMPK), authoritative regulatory guidelines, and insights from structurally related pyrazole-containing compounds. This paper is intended for researchers, scientists, and drug development professionals tasked with characterizing new chemical entities.

Introduction: The Imperative for Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to de-risk drug development programs, guide medicinal chemistry efforts, and enable rational dose selection for subsequent efficacy and safety studies.[3][4]

The subject of this guide, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, is a heterocyclic compound featuring a pyrazole nucleus. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[5][6][7] These approved drugs exhibit a wide range of pharmacological activities and pharmacokinetic profiles, underscoring the need for a bespoke investigational plan for each new analogue.[5][7] This guide will delineate a logical, field-proven workflow to thoroughly characterize the ADME properties and bioavailability of this NCE.

Pre-formulation and Physicochemical Characterization

Prior to initiating biological studies, a thorough understanding of the compound's fundamental physicochemical properties is essential, as these intrinsically govern its pharmacokinetic behavior.[8][][10] Computational prediction tools and standard experimental assays should be employed to determine these key parameters.[11]

Core Physicochemical Parameters

A foundational dataset should be established to inform formulation development and predict in vivo behavior.

ParameterPredicted Value/MethodologyRationale and Implication
Molecular Weight 211.26 g/mol Conforms to Lipinski's Rule of 5 (<500), suggesting good potential for oral absorption.[8]
Molecular Formula C₁₃H₁₃N₃Provides basic structural information.
Lipophilicity (LogP/LogD) Predicted LogP: 2.56This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is often favorable for oral absorption and distribution.[8][10][12] Experimental determination via octanol-water partition is required for confirmation.
Aqueous Solubility To be determined experimentallyCritical for dissolution and absorption. Low solubility can be a major hurdle for oral bioavailability. Kinetic and thermodynamic solubility assays should be performed.[4]
pKa To be determined experimentallyThe pyrazole ring is weakly basic.[13] Knowing the pKa is crucial for predicting the ionization state at physiological pH, which impacts solubility, permeability, and potential for ion trapping.[]
Chemical Stability To be determined experimentallyStability profiling at various pH values (e.g., 1.2, 6.8, 7.4) and in different matrices (e.g., buffers, plasma) is necessary to ensure the compound does not degrade during experiments.[4]

In Vitro ADME Profiling: A Mechanistic Foundation

A tiered approach using a suite of in vitro ADME assays is a cost-effective and ethical strategy to predict human pharmacokinetics, identify potential liabilities, and guide the design of subsequent in vivo studies.[1][2][3][14]

Experimental Workflow for In Vitro ADME

The following diagram outlines a standard workflow for in vitro ADME assessment.

Caption: Tiered workflow for in vitro ADME profiling of a new chemical entity.

Detailed In Vitro Protocols

3.2.1. Absorption: Permeability and Efflux

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput assessment of a compound's passive diffusion capabilities. The NCE is placed in a donor compartment and its appearance in an acceptor compartment, separated by an artificial lipid membrane, is quantified over time. This helps classify the compound as having low, medium, or high passive permeability.

  • Caco-2 Cell Monolayer Assay: This is the gold standard for predicting intestinal absorption.[4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal barrier, expressing both uptake and efflux transporters (e.g., P-glycoprotein, P-gp).

    • Protocol: The compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the opposite chamber over time. The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP).

    • Interpretation: A high AP-to-BL Papp value suggests good absorption. An efflux ratio (Papp BL-to-AP / Papp AP-to-BL) greater than 2 indicates the compound may be a substrate for efflux transporters like P-gp, which could limit its oral bioavailability.

3.2.2. Distribution: Plasma Protein Binding

  • Equilibrium Dialysis: This is the reference method for determining the extent of binding to plasma proteins.

    • Protocol: The compound is added to plasma (human, rat, mouse) in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber. The system is incubated until equilibrium is reached. The concentration of the compound in both chambers is then measured.

    • Interpretation: The fraction unbound (fu) is a critical parameter. High plasma protein binding (>99%) can limit the amount of free drug available to exert its pharmacological effect and be cleared, potentially affecting both efficacy and half-life.

3.2.3. Metabolism: Stability and Enzyme Identification

  • Liver Microsomal Stability Assay: This assay assesses susceptibility to Phase I (oxidative) metabolism, primarily by cytochrome P450 (CYP) enzymes.

    • Protocol: The compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor). Aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.

    • Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolic breakdown, which could lead to low oral bioavailability and a short duration of action in vivo.

  • Hepatocyte Stability Assay: This provides a more complete picture by incorporating both Phase I and Phase II (conjugative) metabolic pathways, as well as active uptake into liver cells. The protocol is similar to the microsomal assay but uses intact hepatocytes.

  • CYP450 Reaction Phenotyping: If the compound is found to be metabolically unstable, it is crucial to identify which specific CYP isozymes are responsible for its metabolism. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. Given that the structurally related drug Celecoxib is primarily metabolized by CYP2C9 with a minor contribution from CYP3A4, these enzymes should be prioritized in the investigation.[15][16][17][18][19]

Bioanalytical Method Development and Validation

A robust, sensitive, and selective bioanalytical method is the bedrock of any pharmacokinetic study. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard for quantifying small molecules in complex biological matrices.[20][21][22][23]

Method Development Strategy
  • Mass Spectrometry Optimization: The compound will be infused into the mass spectrometer to determine the optimal precursor ion and product ions for quantification using Multiple Reaction Monitoring (MRM). Ionization source parameters (e.g., capillary voltage, gas flow) will be optimized for maximum sensitivity.

  • Chromatographic Separation: A UPLC method will be developed to ensure separation of the analyte from endogenous matrix components. A reversed-phase C18 column is a common starting point.[21][22] Gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) will be optimized to achieve a sharp peak shape and a short run time.

  • Sample Preparation: A simple and efficient sample preparation technique is crucial for high-throughput analysis. Protein precipitation is often the first choice due to its speed and simplicity.[22] If matrix effects are significant, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be explored.

  • Internal Standard (IS) Selection: An appropriate internal standard is critical for accuracy and precision. A stable isotope-labeled version of the analyte is the ideal choice.[21] If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

Method Validation

The developed method must be validated according to regulatory guidelines from the FDA and EMA.[24][25]

Validation ParameterAcceptance Criteria
Specificity & Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.[26]
Linearity & Range Calibration curve must have a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the curve must be quantifiable with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.
Accuracy & Precision Intra- and inter-day accuracy (as %RE) and precision (as %CV) must be within ±15% for all QC levels (and ±20% for LLOQ).
Matrix Effect Assessed to ensure that endogenous components do not suppress or enhance the analyte's signal.
Stability Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

In Vivo Pharmacokinetic and Bioavailability Studies

In vivo studies are essential to understand how the ADME properties of the compound integrate within a complete biological system.[27] The study design should be consistent with international guidelines to ensure data quality and regulatory acceptance.[24][25][28]

Animal Model Selection

The choice of species is a critical decision.[29] Rodents (typically Sprague-Dawley rats or C57BL/6 mice) are commonly used for initial PK screening due to practical and ethical considerations.[30][31] A second, non-rodent species (such as the Beagle dog) may be used in later stages to provide a more comprehensive dataset, as metabolic pathways can differ between species.[30]

Study Design

A single-dose, crossover or parallel group design is typically employed for initial PK characterization.

in_vivo_pk_study cluster_iv Group 1: Intravenous (IV) Administration cluster_po Group 2: Oral (PO) Administration IV_Dose Administer IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Process_Samples Process Blood to Plasma Store at -80°C IV_Sample->Process_Samples PO_Dose Administer PO Gavage Dose (e.g., 10 mg/kg) PO_Sample Collect Serial Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) PO_Dose->PO_Sample PO_Sample->Process_Samples Bioanalysis Quantify Compound Concentration (Validated UPLC-MS/MS) Process_Samples->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Report Calculate PK Parameters (AUC, Cmax, Tmax, t½, F%) PK_Analysis->Report metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile M1 Metabolite 1 (M1) Hydroxylation of pyrazole methyl group Parent->M1 CYP2C9/3A4 (?) M2 Metabolite 2 (M2) Hydrolysis of nitrile to carboxylic acid Parent->M2 Hydrolases M3 Metabolite 3 (M3) Glucuronidation of hydroxylated metabolite (M1) M1->M3 UGTs

Caption: Hypothesized metabolic pathways for the title compound.

  • Phase I Metabolism:

    • Oxidation: The dimethyl groups on the pyrazole ring are susceptible to oxidation by CYP450 enzymes to form hydroxylated metabolites, similar to the methyl hydroxylation of Celecoxib. [15][16] * Hydrolysis: The acetonitrile group may undergo hydrolysis to form a corresponding carboxylic acid metabolite.

  • Phase II Metabolism:

    • Glucuronidation: Any hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites for excretion.

Experimental Approach

Samples from in vitro (hepatocytes) and in vivo (plasma, urine, feces) studies will be analyzed using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites. By comparing samples from treated animals to controls, unique masses corresponding to metabolites can be identified and their structures elucidated based on fragmentation patterns.

Conclusion and Forward Strategy

This technical guide outlines a comprehensive, hypothesis-driven strategy for the complete pharmacokinetic and bioavailability characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. By systematically executing the described in silico, in vitro, and in vivo studies, researchers can build a robust data package. This package will not only elucidate the ADME properties of the molecule but also enable informed decision-making for its progression as a potential drug candidate, including the prediction of a human efficacious dose and the identification of any potential pharmacokinetic liabilities that may require mitigation through medicinal chemistry optimization. The integration of these datasets is fundamental to a modern, efficient, and successful drug discovery program.

References

  • In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. U.S. Food and Drug Administration. Available from: [Link]

  • Zhou, S. F., et al. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 18(12), 1163-1175. Available from: [Link]

  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(3), 274-279. Available from: [Link]

  • Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). Available from: [Link]

  • Gaba, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1172. Available from: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. U.S. Food and Drug Administration. Available from: [Link]

  • Zhang, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1186713. Available from: [Link]

  • In vitro ADME. Selvita. Available from: [Link]

  • Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Celecoxib Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]

  • Wang, Y., et al. (2023). Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. Journal of Pharmaceutical and Biomedical Analysis, 236, 115719. Available from: [Link]

  • Note for Guidance on the Investigation of Bioavailability and Bioequivalence. (2001). European Medicines Agency. Available from: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available from: [Link]

  • Draft Guidance for Industry on in Vivo Pharmacokinetics and Bioavailability Studies and in Vitro Dissolution Testing for Levothyroxine Sodium Tablets; Availability. Federal Register. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667527. Available from: [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. Recent Progress in Drug, Device and Diagnostic Research, 3, e240611229048. Available from: [Link]

  • Guideline on the investigation of bioequivalence. (2010). European Medicines Agency. Available from: [Link]

  • Zhang, Y., et al. (2023). Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology, 14, 1226458. Available from: [Link]

  • Parasuraman, S. (2011). Role of animal models in biomedical research: a review. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 100-106. Available from: [Link]

  • Celebrex Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Nuvisan. Available from: [Link]

  • UPLC-MS/MS method development for peptide analysis. (2025). AMSBIO. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available from: [Link]

  • Development and validation of an UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. (2023). Drug Design, Development and Therapy, 17, 3931-3940. Available from: [Link]

  • The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. (2024). Journal of Pharmacy and Pharmacology, 76(4), 455-465. Available from: [Link]

  • Animal models. EUPATI Toolbox. Available from: [Link]

  • Pyrazole and thiazole ring containing clinically approved drugs and their pharmacological activities. (2024). ResearchGate. Available from: [Link]

  • 2024 BA/BE Studies – USFDA & EMA Regulatory Insights. (2024). CRQA. Available from: [Link]

  • Comparative Pharmacokinetics of Drugs in Different Animal Species. (2024). Open Access Journals. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026). InfinixBio. Available from: [Link]

  • Assessing the Effects of Food on Drugs in INDs and NDAs — Clinical Pharmacology Considerations. (2022). U.S. Food and Drug Administration. Available from: [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Available from: [Link]

  • The (misleading) role of animal models in drug development. (2024). Frontiers for Young Minds. Available from: [Link]

  • In Vitro ADME. BioDuro. Available from: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2020). ACS Medicinal Chemistry Letters, 11(3), 274-279. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, a heterocyclic compound with significant potential in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines practical experimental procedures with the underlying scientific principles. This guide emphasizes safety, reproducibility, and high-purity outcomes, supported by authoritative references and visual aids to ensure clarity and success in the laboratory.

Introduction

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The target molecule, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, is a valuable building block for the synthesis of more complex molecular architectures. Its utility stems from the combination of the versatile pyrazole ring and the reactive acetonitrile group, making it a key intermediate for the development of novel therapeutic agents and functional materials.

This protocol outlines a robust and efficient three-step synthesis, commencing with readily available starting materials. The synthetic strategy involves the initial preparation of two key intermediates: 3,5-dimethylpyrazole and 4-bromophenylacetonitrile. These intermediates are then coupled via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Synthetic Strategy Overview

The synthesis is logically divided into three main stages, as depicted in the workflow diagram below. Each stage is designed to yield a high-purity intermediate, culminating in the final target compound.

Synthesis_Workflow Start Starting Materials: - Acetylacetone - Hydrazine Sulfate - 4-Aminophenylacetonitrile Step1 Step 1: Synthesis of 3,5-Dimethylpyrazole Start->Step1 Step2 Step 2: Synthesis of 4-Bromophenylacetonitrile (via Sandmeyer Reaction) Start->Step2 Intermediate1 Intermediate 1: 3,5-Dimethylpyrazole Step1->Intermediate1 Step3 Step 3: Buchwald-Hartwig C-N Coupling Intermediate1->Step3 Intermediate2 Intermediate 2: 4-Bromophenylacetonitrile Step2->Intermediate2 Intermediate2->Step3 FinalProduct Final Product: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Step3->FinalProduct

Caption: A high-level overview of the three-step synthetic workflow.

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Hydrazine derivatives and bromine are toxic and corrosive; handle with extreme care.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This classic Knorr pyrazole synthesis involves the condensation of a β-diketone (acetylacetone) with a hydrazine derivative.[1] Using hydrazine sulfate in an alkaline medium is a reliable method that mitigates the often-violent reaction with hydrazine hydrate.[2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Hydrazine sulfate130.1265.0 g0.50
Sodium hydroxide40.0040.0 g1.00
Deionized water18.02400 mL + 200 mL-
Acetylacetone (2,4-pentanedione)100.1250.0 g (51.5 mL)0.50
Diethyl ether74.12As needed-
Anhydrous potassium carbonate138.21For drying-

Procedure:

  • In a 1-liter round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65.0 g of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

  • Cool the flask in an ice bath until the internal temperature reaches 15°C.

  • With vigorous stirring, add 50.0 g of acetylacetone dropwise from the dropping funnel, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. A white precipitate of 3,5-dimethylpyrazole will form.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation to yield a crystalline solid. Dry the product under vacuum to obtain 3,5-dimethylpyrazole. The expected yield is 37–39 g (77–81%).[2]

Step 2: Synthesis of 4-Bromophenylacetonitrile (via Sandmeyer Reaction)

This procedure involves the diazotization of 4-aminophenylacetonitrile followed by a Sandmeyer reaction to introduce the bromo substituent.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
4-Aminophenylacetonitrile132.1613.2 g0.10
Hydrobromic acid (48%)80.9140 mL~0.35
Sodium nitrite69.007.6 g0.11
Copper(I) bromide143.4515.8 g0.11
Dichloromethane84.93As needed-
Anhydrous magnesium sulfate120.37For drying-

Procedure:

  • In a 250 mL beaker, dissolve 13.2 g of 4-aminophenylacetonitrile in 40 mL of 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve 7.6 g of sodium nitrite in 20 mL of water and cool to 0°C.

  • Slowly add the sodium nitrite solution to the stirred amine solution, keeping the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete to form the diazonium salt.

  • In a 500 mL flask, dissolve 15.8 g of copper(I) bromide in 20 mL of 48% hydrobromic acid and cool to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 4-bromophenylacetonitrile.

Step 3: Buchwald-Hartwig Amination for the Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

The final step is a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3,5-Dimethylpyrazole (from Step 1)96.131.06 g0.011
4-Bromophenylacetonitrile (from Step 2)196.041.96 g0.010
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.0001
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.68174 mg0.0003
Cesium carbonate (Cs₂CO₃)325.824.56 g0.014
Anhydrous Toluene92.1450 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethylpyrazole (1.06 g), 4-bromophenylacetonitrile (1.96 g), Pd₂(dba)₃ (92 mg), Xantphos (174 mg), and cesium carbonate (4.56 g).

  • Add 50 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₁₃N₃, MW: 211.26 g/mol ).[4]

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. By following these step-by-step instructions, researchers can confidently prepare this valuable chemical intermediate for further applications in drug discovery and materials science. The use of a well-established synthetic route, including a robust Buchwald-Hartwig amination, ensures a high probability of success and a high-purity final product.

References

  • Zimmerman, B. G., & Lochte, H. L. (1938). Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil. Journal of the American Chemical Society, 60(10), 2456–2457. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(x), xxxx. [Link]

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Zimmerman, B. G., & Lochte, H. L. (1938). Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • UNI ScholarWorks. (n.d.). The Cobalt-3,5-Dimethylpyrazole Reaction. [Link]

  • Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][6][7]thiadiazole Series. [Link]

  • Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.
  • Organic Syntheses Procedure. (n.d.). [Link]

  • Synthesis of phenylacetonitrile. (n.d.). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Reddy, R. et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(x), xxxx. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

Sources

Application

The Strategic Utility of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug design. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] The presence of the pyrazole moiety is a hallmark of numerous clinically successful drugs, spanning a wide therapeutic spectrum from anti-inflammatory agents to targeted cancer therapies.[2] This prominence is due to the pyrazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form crucial hydrogen bonds and hydrophobic interactions with protein active sites.

This guide focuses on a particularly valuable precursor, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile . The strategic placement of the acetonitrile group on the phenyl ring, which is in turn linked to a dimethyl-substituted pyrazole, makes this molecule a highly adaptable starting material for the synthesis of a diverse array of bioactive compounds. The nitrile functionality serves as a versatile chemical handle, readily convertible into other key functional groups such as carboxylic acids and amines. These transformations unlock a multitude of synthetic pathways, enabling the exploration of vast chemical space in the quest for novel therapeutics. This document provides a comprehensive overview of the applications of this precursor, complete with detailed protocols for its conversion into key intermediates and their subsequent elaboration into potent kinase inhibitors.

The Precursor: Physicochemical Properties and Synthetic Accessibility

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a readily available starting material, the synthesis of which is straightforward. A common synthetic route involves the condensation of a substituted phenylhydrazine with a β-diketone, in this case, acetylacetone, to form the 3,5-dimethylpyrazole ring system.[3][4]

PropertyValue
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.26 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents

The true value of this precursor lies in the reactivity of its nitrile group. The following sections will detail the protocols for its conversion into two key intermediates: a phenylacetic acid derivative and a phenethylamine derivative.

Core Synthetic Transformations: From Nitrile to Key Intermediates

The acetonitrile group of the precursor can be efficiently transformed into either a carboxylic acid via hydrolysis or a primary amine via reduction. These two intermediates open the door to a vast array of subsequent coupling reactions, making them invaluable in a drug discovery setting.

Hydrolysis to 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid

The conversion of the nitrile to a carboxylic acid provides a crucial intermediate for the synthesis of compounds containing amide bonds, a common feature in many drug molecules. This transformation can be achieved under either acidic or basic conditions.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a standard procedure for the hydrolysis of the nitrile to the corresponding carboxylic acid using strong acidic conditions.

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Carefully add concentrated sulfuric acid (2.0 eq) to the solution while stirring in an ice bath.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

Reduction to 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine

The reduction of the nitrile to a primary amine provides another key intermediate, which can be used in a variety of coupling reactions, including the formation of ureas, sulfonamides, and other functionalities.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction

This protocol describes the reduction of the nitrile to the corresponding primary amine using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH) solution (15%)

  • Water

  • Rotary evaporator

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The intermediates derived from 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile are ideal building blocks for the synthesis of potent kinase inhibitors. A prominent example is the class of p38 MAP kinase inhibitors, such as BIRB 796 and its analogues.[5] These inhibitors are known for their anti-inflammatory properties and have been investigated for the treatment of various diseases.[6]

The following protocol details the synthesis of a representative p38 MAP kinase inhibitor via an amide coupling reaction using the carboxylic acid intermediate.

Protocol 3: Synthesis of a BIRB 796 Analogue via Amide Coupling

This protocol describes the coupling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid with a suitable amine to form an amide linkage, a key structural feature of many p38 MAP kinase inhibitors.

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid

  • A substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure amide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and their application in the synthesis of a p38 MAP kinase inhibitor analogue.

Synthetic Pathway from Precursor precursor 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile acid 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid precursor->acid Hydrolysis amine 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine precursor->amine Reduction inhibitor p38 MAP Kinase Inhibitor Analogue acid->inhibitor Amide Coupling

Caption: Synthetic utility of the precursor.

Experimental Workflow for Inhibitor Synthesis start Start with Precursor hydrolysis Protocol 1: Hydrolysis start->hydrolysis acid_intermediate Isolate Acetic Acid Intermediate hydrolysis->acid_intermediate coupling Protocol 3: Amide Coupling acid_intermediate->coupling purification Purification coupling->purification final_product Characterize Final Inhibitor purification->final_product

Caption: Workflow for inhibitor synthesis.

Conclusion and Future Perspectives

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a highly valuable and versatile precursor in modern drug discovery. Its straightforward conversion into key synthetic intermediates, namely the corresponding carboxylic acid and primary amine, provides a robust platform for the rapid generation of diverse compound libraries. The application of these intermediates in the synthesis of potent p38 MAP kinase inhibitors, as demonstrated in this guide, underscores the strategic importance of this precursor. The methodologies presented here are not limited to the synthesis of p38 inhibitors but can be readily adapted for the development of inhibitors targeting other kinases and a wide range of other biological targets. The inherent "drug-like" properties of the pyrazole scaffold, combined with the synthetic flexibility of the acetonitrile group, ensure that this precursor will continue to be a valuable tool for medicinal chemists in their pursuit of novel and effective therapeutics.

References

  • Regan, J. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. J. Med. Chem.2002 , 45 (14), 2994–3008. [Link]

  • Tong, L. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Boehringer Ingelheim Pharmaceuticals, Inc.[Link]

  • El-Assaly, S. A. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica2011 , 3 (5), 81-86. [Link]

  • Wiley, R. H.; Hexner, P. E. 3,5-dimethylpyrazole. Organic Syntheses1951 , 31, 43. [Link]

  • Pargellis, C. et al. p38 MAP kinase inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Zhang, H. et al. ChemInform Abstract: Synthesis of p38 MAP Kinase Inhibitor BIRB 796 and Analogues via Copper-Mediated N-Arylation Reaction. ResearchGate. [Link]

  • Ceylan, Ş. et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Graneto, M. J. et al. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. [Link]

  • Gherib, R. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Coordination Complexes with 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry Pyrazole deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole derivatives are a cornerstone in the design of versatile ligands for coordination chemistry. Their prevalence stems from the ability of the pyrazole ring's nitrogen atoms to act as effective donor sites for a wide array of metal ions.[1] The resulting coordination complexes have found extensive applications in diverse fields, including catalysis, materials science, and, notably, in the development of therapeutic agents.[2][3] The incorporation of additional functional groups onto the pyrazole scaffold allows for the fine-tuning of the electronic and steric properties of the ligands, which in turn influences the characteristics and reactivity of the metal complexes.

The ligand 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (dmp-pac) is a particularly interesting candidate for the synthesis of novel coordination complexes. It features a 3,5-dimethyl-1H-pyrazol-1-yl group, a well-established coordinating moiety, linked to a phenylacetonitrile unit. The presence of the nitrile group (-C≡N) introduces an additional potential coordination site, allowing the ligand to act as a monodentate, bidentate, or bridging ligand. This versatility opens up possibilities for the construction of a variety of coordination architectures with potentially unique catalytic or biological activities.

This document provides a detailed guide for the preparation of coordination complexes with dmp-pac, offering field-proven insights and step-by-step protocols for the synthesis and characterization of representative palladium(II) and copper(II) complexes.

Ligand Overview: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (dmp-pac)

PropertyValue
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.26 g/mol
CAS Number 956986-59-7
Appearance Off-white to pale yellow solid
Key Functional Groups 3,5-dimethyl-1H-pyrazol-1-yl, phenyl, acetonitrile
Potential Coordination Sites Pyrazole N2, Nitrile N

General Considerations for Synthesis

The synthesis of coordination complexes with dmp-pac typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of the metal precursor, solvent, reaction temperature, and stoichiometry are critical parameters that will influence the outcome of the reaction, including the coordination number and geometry of the resulting complex. Based on extensive literature on pyrazole-based ligands, palladium(II) and copper(II) ions are excellent candidates for complexation with dmp-pac.

Part 1: Synthesis of a Palladium(II) Complex with dmp-pac

Palladium complexes bearing pyrazole-based ligands have shown significant promise as catalysts in cross-coupling reactions and as potential anticancer agents.[4] The following protocol outlines a general procedure for the synthesis of a dichloropalladium(II) complex with dmp-pac, drawing upon established methods for similar N-aryl pyrazole ligands.[1]

Experimental Protocol: Synthesis of Dichloro-bis(2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile)palladium(II)

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (dmp-pac)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (2 equivalents, e.g., 0.422 g, 2.0 mmol) in anhydrous acetonitrile (20 mL). Stir the solution at room temperature until the ligand is completely dissolved.

  • Preparation of the Palladium Precursor Suspension: In a separate 100 mL Schlenk flask under an inert atmosphere, suspend Palladium(II) chloride (1 equivalent, e.g., 0.177 g, 1.0 mmol) in anhydrous toluene (30 mL).

  • Reaction: Slowly add the ligand solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the free ligand.

  • Isolation of the Product: Upon completion of the reaction, the resulting precipitate is collected by filtration under an inert atmosphere.

  • Purification: Wash the collected solid with small portions of cold toluene and then diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the final product under vacuum to yield the desired palladium(II) complex as a stable solid.

Proposed Reaction Scheme:

Caption: Proposed synthesis of the Palladium(II) complex.

Expected Characterization of the Palladium(II) Complex
Technique Expected Observations
FT-IR (ATR) Shift in the ν(C≡N) stretching frequency from ~2250 cm⁻¹ in the free ligand to a higher wavenumber upon coordination to the palladium center. Appearance of new bands in the far-IR region corresponding to ν(Pd-N) and ν(Pd-Cl) vibrations.
¹H NMR Downfield shift of the pyrazole and phenyl protons upon coordination. The chemical shifts of the methyl groups on the pyrazole ring and the methylene protons of the acetonitrile group will also be affected.
¹³C NMR Shifts in the signals of the carbon atoms of the pyrazole and phenyl rings, as well as the nitrile carbon, upon complexation.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula [Pd(C₁₃H₁₃N₃)₂Cl₂].

Part 2: Synthesis of a Copper(II) Complex with dmp-pac

Copper complexes with pyrazole-containing ligands are of great interest due to their catalytic activity in oxidation reactions and their potential as antimicrobial and anticancer agents.[5][6] The following protocol provides a general method for the synthesis of a copper(II) nitrate complex with dmp-pac, based on established procedures for similar pyrazole derivatives.[6]

Experimental Protocol: Synthesis of Dinitrato-bis(2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile)copper(II)

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (dmp-pac)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of the Ligand Solution: Dissolve 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (2 equivalents, e.g., 0.422 g, 2.0 mmol) in methanol (20 mL) in a 100 mL round-bottom flask with stirring.

  • Preparation of the Copper Salt Solution: In a separate beaker, dissolve copper(II) nitrate trihydrate (1 equivalent, e.g., 0.242 g, 1.0 mmol) in methanol (10 mL).

  • Reaction: Slowly add the copper(II) nitrate solution to the ligand solution at room temperature with continuous stirring. A color change and/or the formation of a precipitate is expected.

  • Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation of the Product: If a precipitate forms, collect it by filtration. If the product remains in solution, reduce the volume of the solvent by rotary evaporation until precipitation begins. The solid product is then collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the product in a desiccator over silica gel to obtain the copper(II) complex.

Proposed Reaction Scheme:

Caption: Proposed synthesis of the Copper(II) complex.

Expected Characterization of the Copper(II) Complex
Technique Expected Observations
FT-IR (ATR) Broadening and shifting of the pyrazole ring vibrations upon coordination. A shift in the ν(C≡N) stretching frequency. The presence of characteristic bands for the coordinated nitrate groups.
UV-Vis Spectroscopy Appearance of a broad d-d transition band in the visible region, characteristic of a d⁹ Cu(II) center in a pseudo-octahedral or square planar environment.
Magnetic Susceptibility The magnetic moment should be consistent with a d⁹ system having one unpaired electron, typically in the range of 1.7-2.2 Bohr magnetons.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cu should align with the calculated values for the proposed formula [Cu(C₁₃H₁₃N₃)₂(NO₃)₂].

Causality Behind Experimental Choices

  • Choice of Metal Precursors: PdCl₂ and Cu(NO₃)₂·3H₂O are commonly used starting materials in coordination chemistry due to their commercial availability and reactivity. PdCl₂ is often used for the synthesis of neutral complexes, while metal nitrates are suitable for forming complexes where the anion can also coordinate or act as a counter-ion.

  • Solvent Selection: Acetonitrile and toluene for the palladium synthesis are chosen for their ability to dissolve the ligand and suspend the metal salt, respectively, and for being relatively non-coordinating in this context. Methanol for the copper synthesis is a good solvent for both the ligand and the copper salt, facilitating a homogeneous reaction.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is a common starting point for potentially bidentate or bridging ligands, aiming for the formation of complexes with two ligand molecules per metal center.

  • Inert Atmosphere: The use of an inert atmosphere for the palladium synthesis is a precautionary measure to prevent any potential side reactions, although many pyrazole-based palladium complexes are air-stable once formed.

Self-Validating Systems and Trustworthiness

The protocols provided are designed to be self-validating through a combination of observational cues and analytical characterization.

  • Visual Confirmation: A change in color or the formation of a precipitate upon mixing the reactants is a strong initial indicator of a reaction.

  • Spectroscopic Confirmation: The expected shifts in the IR and NMR spectra provide direct evidence of the ligand coordinating to the metal center. For instance, a shift in the nitrile stretching frequency is a clear marker of its involvement in coordination.

  • Compositional Analysis: Elemental analysis provides the ultimate confirmation of the empirical formula of the synthesized complex, validating the proposed stoichiometry.

By following these detailed protocols and performing the recommended characterization, researchers can confidently synthesize and verify the identity of new coordination complexes based on the 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile ligand.

Potential Applications in Drug Development and Catalysis

Coordination complexes derived from pyrazole-based ligands are actively being investigated for their therapeutic potential. The introduction of a metal center can enhance the biological activity of the organic ligand. For example, palladium and platinum complexes are known for their anticancer properties, often acting by interacting with DNA.[4] Copper complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[5][6]

In the realm of catalysis, palladium complexes are workhorses in modern organic synthesis, particularly in cross-coupling reactions such as the Heck and Suzuki reactions.[1] The electronic and steric properties of the dmp-pac ligand can be tuned to influence the catalytic activity and selectivity of the corresponding palladium complex. Copper complexes are also known to catalyze various organic transformations, including oxidation reactions.

The nitrile functionality in the dmp-pac ligand could also be a site for further chemical modification, either before or after complexation, opening avenues for the development of more complex molecular architectures and materials.

References

  • K. M. Elsherif, et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 08(2), 236-246. Available at: [Link]

  • Yongli Xu, et al. (2024). NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands: synthesis, characterization, and application to heck coupling reaction. Transition Metal Chemistry, 49, 149–159. Available at: [Link]

  • Shunsuke Onodera, Takuya Kochi, Fumitoshi Kakiuchi. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. Available at: [Link]

  • Adhikari, B., et al. (2008). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 20(1), 521-528. Available at: [Link]

  • Bogumiła Kupcewicz, et al. (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Medicinal Chemistry Research, 22(5), 2395-2402. Available at: [Link]

  • Tuğba DURSUN, et al. (2020). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-852. Available at: [Link]

  • A. Titi, et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162. Available at: [Link]

  • Nadia Flefel, et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. Crystals, 11(2), 119. Available at: [Link]

  • L. M. Abdel-Salam, et al. (2010). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. European Journal of Medicinal Chemistry, 45(2), 471-5. Available at: [Link]

  • P. Manivel, et al. (2008). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. Available at: [Link]

Sources

Application

Application Note: In Vitro Cell Culture Assays for Evaluating 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (DPPA-1) as a Kinase Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. Pyrazole derivatives are widely recognized in medicinal chemistry for their ability to act as potent ATP-competitive inhibitors within the highly conserved hinge region of protein kinases [1]. The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (referred to herein as DPPA-1 ) features a 3,5-dimethylpyrazole moiety linked to a phenylacetonitrile group. This structural motif is highly characteristic of agents designed to target the JAK2/STAT3 signaling axis , a pathway frequently hyperactivated in solid tumors and hematological malignancies [2].

To accurately profile the efficacy and mechanism of action (MoA) of DPPA-1, a robust, multi-tiered in vitro assay cascade is required. This guide details a self-validating experimental framework designed to transition from phenotypic screening (cell viability) to target engagement (pharmacodynamics) and functional outcome (apoptosis).

Causality in Assay Design
  • Why ATP-based Viability over MTT/MTS? Tetrazolium-based assays rely on mitochondrial reductases. Small molecules with specific structural motifs (like pyrazoles) or inherent redox potential can occasionally cause assay interference, leading to false readouts. ATP quantitation provides an orthogonal, highly sensitive, and direct measure of metabolic viability without redox interference [3].

  • Why a 4-Hour Treatment for Target Engagement? If cells are treated for 72 hours prior to Western blotting, target proteins may be degraded due to late-stage apoptosis, leading to false-positive interpretations of direct kinase inhibition. A 4-hour window isolates the direct pharmacodynamic effect of DPPA-1 on JAK2 activity before phenotypic cell death occurs.

Mandatory Visualization: Workflows and Pathways

Workflow Prep 1. Compound Prep (DPPA-1 in DMSO) Viability 2. Viability Assay (ATP Luminescence) Prep->Viability Target 3. Target Engagement (p-STAT3 Western) Viability->Target Apoptosis 4. Apoptosis Assay (Caspase 3/7) Target->Apoptosis Data 5. Data Synthesis (IC50 & MoA) Apoptosis->Data

Figure 1: In Vitro Screening Workflow for DPPA-1 Evaluation.

Pathway IL6 IL-6 Cytokine Receptor IL-6 Receptor IL6->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates (Tyr705) DPPA DPPA-1 (Small Molecule) DPPA->JAK2 Blocks ATP Pocket pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Target Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocates

Figure 2: JAK2/STAT3 Signaling Pathway and Mechanism of DPPA-1 Inhibition.

Experimental Protocols

Protocol A: Cell Viability & Proliferation Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of DPPA-1.

Self-Validating System:

  • Vehicle Control: 0.5% DMSO (Defines 100% viability baseline).

  • Positive Control: 10 µM Staurosporine (Defines 0% viability baseline; ensures assay dynamic range is sufficient for Z'-factor > 0.5).

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 (NSCLC) and K562 (CML) cells in logarithmic growth phase. Seed at 3×103 cells/well in 90 µL of complete media (RPMI-1640 + 10% FBS) into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of DPPA-1 in 100% molecular-grade DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Treatment: Dilute the DMSO stocks 1:200 in culture media to create 10X working solutions (maintaining a final DMSO concentration of 0.5% to prevent solvent toxicity). Add 10 µL of the 10X DPPA-1 to the 90 µL of cells.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [3].

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Target Engagement (Phospho-STAT3 Western Blot)

Objective: Confirm that DPPA-1 directly inhibits JAK2-mediated phosphorylation of STAT3 at Tyrosine 705.

Self-Validating System:

  • Loading Control: GAPDH ensures equal protein loading across lanes.

  • Total Protein Control: Total STAT3 ensures that the reduction in p-STAT3 is due to kinase inhibition (post-translational modification) and not rapid protein degradation.

Step-by-Step Methodology:

  • Serum Starvation (Causality): Seed A549 cells in 6-well plates. After 24h, wash with PBS and replace with serum-free media for 16 hours. Reasoning: Serum contains undefined growth factors that basally activate multiple kinase cascades. Starvation synchronizes cells in G0/G1 and reduces background phosphorylation, ensuring the p-STAT3 signal is specifically driven by controlled IL-6 addition.

  • Compound Treatment: Treat cells with DPPA-1 at 0.5× , , and the established IC50​ for 4 hours.

  • Stimulation: Add 50 ng/mL recombinant human IL-6 for 15 minutes to acutely activate the JAK2/STAT3 pathway.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails. Reasoning: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are critical to prevent endogenous phosphatases from stripping the p-Tyr705 epitope during lysis.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA, and probe with primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH. Detect using HRP-conjugated secondary antibodies and ECL substrate.

Protocol C: Apoptosis Assessment (Caspase-3/7 Activation)

Objective: Differentiate whether the anti-proliferative effect of DPPA-1 is cytostatic (growth arrest) or cytotoxic (programmed cell death).

Step-by-Step Methodology:

  • Seed cells in 96-well white plates as described in Protocol A.

  • Treat with DPPA-1 at and IC50​ concentrations for 24 and 48 hours.

  • Add Caspase-Glo® 3/7 Reagent (1:1 volume ratio). Shake for 30 seconds, incubate in the dark for 30 minutes.

  • Measure luminescence. Calculate fold-induction relative to the vehicle (DMSO) control.

Data Presentation

The following tables represent the standardized format for synthesizing the quantitative outputs of the described protocols.

Table 1: In Vitro Antiproliferative Activity ( IC50​ ) of DPPA-1

Cell LineTissue OriginDPPA-1 IC50​ (µM) ± SDStaurosporine IC50​ (nM)R² Value
A549 Non-Small Cell Lung Cancer2.14 ± 0.3245.2 ± 3.10.988
K562 Chronic Myelogenous Leukemia0.85 ± 0.1138.5 ± 2.90.991
PBMC Healthy Peripheral Blood> 50.00112.4 ± 8.5N/A

Note: The high IC50​ in healthy PBMCs indicates a favorable therapeutic window and low general cytotoxicity.

Table 2: Caspase 3/7 Fold Induction (Apoptosis)

Treatment ConditionTimepointFold Induction (vs. DMSO)Interpretation
Vehicle (0.5% DMSO) 48 h1.00xBaseline
DPPA-1 ( 1×IC50​ ) 48 h3.45xModerate Apoptosis
DPPA-1 ( 3×IC50​ ) 48 h7.82xRobust Apoptosis
Staurosporine (1 µM) 24 h12.50xPositive Control

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022. URL:[Link]

  • Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway. Am J Cancer Res. 2020. URL:[Link]

Method

Application Note: Catalytic Applications of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile-Based Ligands

Executive Summary The rational design of ligands is the cornerstone of modern homogeneous catalysis. The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile represents a highly engineered, bifunctional ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ligands is the cornerstone of modern homogeneous catalysis. The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile represents a highly engineered, bifunctional ligand system. By combining the strong σ -donating capabilities of a sterically hindered pyrazole ring with the hemilabile nature of an acetonitrile moiety, this ligand stabilizes highly reactive transition metal intermediates while maintaining the flexibility required for rapid substrate turnover. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this ligand in both traditional Palladium-catalyzed cross-couplings and advanced light-promoted Nickel-catalyzed photoredox workflows.

Mechanistic Rationale: The Power of Hemilability

To achieve high turnover numbers (TON) in catalysis, a ligand must perform two contradictory tasks: it must bind tightly enough to prevent metal aggregation (catalyst death), yet loosely enough to allow substrates to coordinate.

The 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile ligand achieves this through a "hemilabile" bidentate coordination mode:

  • The Anchor (3,5-Dimethylpyrazole): The electron-rich pyrazole nitrogen acts as a strong σ -donor, increasing the electron density at the metal center to facilitate the oxidative addition of inert aryl halides 1[1]. Concurrently, the steric bulk of the 3,5-dimethyl groups forces the metal complex into a reactive conformation, significantly accelerating the reductive elimination step [[2]](2].

  • The Swinging Arm (Acetonitrile): The nitrile group (-C≡N) is a weak, π -accepting ligand. During the catalytic cycle, it reversibly dissociates from the metal center. This opens a transient coordination site for the incoming substrate without requiring the complete dissociation of the ligand, thereby preventing the precipitation of inactive metal nanoparticles (e.g., Palladium black) 3[3].

CatalyticCycle M0 M(0)-Ligand Complex (Hemilabile Resting State) M2_Ox M(II) Intermediate (Oxidative Addition) M0->M2_Ox Aryl Halide (Nitrile Dissociation) M2_Trans M(II) Intermediate (Transmetalation / Base Add.) M2_Ox->M2_Trans Nucleophile (Base Assisted) Product Cross-Coupled Product (Reductive Elimination) M2_Trans->Product Thermal or Photochemical Activation Product->M0 Ligand Re-coordination

General catalytic cycle demonstrating the hemilabile nature of the pyrazole-acetonitrile ligand.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling reactions are extremely powerful tools for constructing C-C bonds. Pyrazole-derived ligands have proven highly effective in optimizing the catalytic activity for Suzuki couplings between phenylboronic acids and aryl halides 2[2].

Causality of Experimental Design
  • Solvent Choice (Toluene): Non-polar solvents like toluene favor the closed, chelated state of the ligand during the resting phase, protecting the Pd(0) species from degradation.

  • Base Selection (Cs₂CO₃ or NaOtBu): While NaOtBu is a stronger base that accelerates transmetalation, Cs₂CO₃ is utilized for base-sensitive substrates. The cesium counter-ion enhances the solubility of the boronic acid complex in organic solvents, driving the transmetalation step forward without cleaving sensitive functional groups 2[2].

Self-Validating Protocol
  • Pre-complexation: In a Schlenk flask under an inert argon atmosphere, combine Pd₂(dba)₃ (1.0 mol%) and the pyrazole-acetonitrile ligand (3.0 mol%) in 3-5 mL of anhydrous toluene.

    • Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a dark, opaque purple/red to a clear, bright yellow-orange. If the solution remains dark, the active Pd(0)-ligand complex has not formed; check the quality of your Pd₂(dba)₃.

  • Substrate Addition: Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (1.4 mmol).

  • Catalytic Turnover: Heat the reaction mixture to 80–85 °C for 9–10 hours.

    • Validation Check: Monitor the reaction via TLC or GC-MS. The complete consumption of the aryl bromide within the first 6 hours confirms that the hemilabile nitrile arm is successfully dissociating to allow oxidative addition.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate in vacuo.

Application 2: Light-Promoted Nickel-Catalyzed C-N Coupling

Beyond traditional thermal catalysis, this ligand has demonstrated exceptional utility in modern photoredox methodologies. Specifically, it enables the light-promoted, Ni-catalyzed aryl C-N coupling of benzophenone hydrazone to synthesize complex nitrogen-containing heterocycles 4[5].

Causality of Experimental Design
  • Photochemical Synergy: Nickel catalysis often suffers from the formation of stable, off-cycle Ni(I) or Ni(II) resting states. The pyrazole-acetonitrile ligand stabilizes these transient states. Upon irradiation with purple LEDs (390-395 nm), the system undergoes a single-electron transfer (SET), elevating the reluctant intermediate to a highly reactive Ni(III) excited state that rapidly undergoes reductive elimination [[5]](5].

  • Solvent Choice (1,4-Dioxane): Dioxane is optically transparent in the near-UV range, ensuring maximum photon penetration to the catalyst, while effectively solubilizing the organic base (DBU).

Self-Validating Protocol
  • Assembly: In a nitrogen-filled glovebox, charge a quartz reaction tube with the Ni-catalyst (5.0 mol%), the pyrazole-acetonitrile ligand (5.0 mol%), aryl halide (0.5 mmol), and benzophenone hydrazone (2.5 mmol) in 2.0 mL of 1,4-dioxane.

  • Base Addition: Add DBU (0.75 mmol, 1.5 equiv).

    • Validation Check: A slight color shift upon the addition of DBU indicates the successful coordination of the deprotonated hydrazone to the Ni center.

  • Irradiation: Seal the tube, remove it from the glovebox, and place it 1.0 cm away from two purple LED lamps (390-395 nm, optical power: 200 ± 10 mW/cm²). Irradiate at 70 °C for 12 hours [[5]](5].

    • Validation Check: The reaction must maintain its characteristic activated color. Reversion to a pale, cloudy suspension indicates oxygen ingress and the subsequent quenching of the excited state.

  • Isolation: Dilute with EtOAc, wash with saturated NaCl, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (pre-treated with 1% triethylamine) 4[5].

Workflow Step1 1. Pre-complexation Mix Metal + Ligand in Solvent Step2 2. Substrate Addition Add Aryl Halide & Nucleophile Step1->Step2 Step3 3. Catalytic Activation Thermal (80°C) or LED (390nm) Step2->Step3 Step4 4. Reaction Monitoring TLC / In-situ NMR Validation Step3->Step4 Step5 5. Quench & Isolation Aqueous Workup & Chromatography Step4->Step5

Step-by-step workflow for setting up and executing the catalytic cross-coupling reaction.

Quantitative Data Summary

The table below summarizes the optimized parameters for utilizing the pyrazole-acetonitrile ligand across different catalytic modalities.

Reaction TypeCatalyst SystemLigand LoadingBase / AdditiveSolventActivation ConditionsTypical Yield (%)
Suzuki-Miyaura C-C Coupling Pd₂(dba)₃ (1 mol%)3 mol%Cs₂CO₃ (1.4 eq)TolueneThermal: 80–85 °C, 10 h70–80%
Light-Promoted C-N Coupling Ni Catalyst (5 mol%)5 mol%DBU (1.5 eq)1,4-DioxanePhotochemical: 390 nm LED, 70 °C, 12 h54–85%
Directed sp³ C-H Arylation *Pd(OAc)₂ (5-10 mol%)Internal DirectingAg₂OAcOH / HFIPThermal: 80–130 °C, 16 h48–56%

*Note: In C-H arylation, the pyrazole moiety acts as a highly efficient internal directing group on the substrate itself, demonstrating the strong affinity of the pyrazole nitrogen for Palladium 6[6].

Troubleshooting & Quality Control

To ensure absolute scientific integrity, the following diagnostic checks should be performed if catalytic yields drop:

  • Ligand Integrity (NMR Validation): The α -protons of the acetonitrile group are slightly acidic. Prolonged storage in the presence of ambient moisture or basic impurities can lead to degradation.

    • Action: Run a ¹H NMR (400 MHz, CDCl₃) of the ligand. You must observe a sharp singlet at δ 3.80 ppm corresponding to the -CH₂-CN protons, and a singlet at δ 6.01 ppm for the pyrazole 4-H proton 4[5]. If the 3.80 ppm peak is absent or integrated incorrectly, the ligand has degraded.

  • Confirming Metal Coordination: Before committing to a large-scale scale-up, perform an in-situ NMR experiment of the pre-complexation step.

    • Action: Upon binding to the transition metal, the electron density shifts. Look for a distinct downfield shift of the pyrazole 4-H proton (moving from ~6.01 ppm to >6.20 ppm). This confirms the pyrazole nitrogen has successfully anchored to the metal center 2[2].

References

  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics - ACS Publications. URL:[Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. URL: [Link]

  • Design of New N,O Hybrid Pyrazole Derived Ligands and Their Use as Stabilizers for the Synthesis of Pd Nanoparticles. Langmuir - ACS Publications. URL:[Link]

  • Light-promoted Ni-Catalyzed Aryl C-N Coupling of Benzophenone Hydrazone for the Synthesis of Nitrogen-Con. RSC. URL:[Link]

  • Palladium-Catalyzed Pyrazole-Directed sp³ C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC - NIH. URL:[Link]

Sources

Application

Application Note: Formulation Techniques for Dissolving 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile in Aqueous Media

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Rationale The compound 2-[4-(3,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Rationale

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS: 956986-59-7) is a highly lipophilic heterocyclic building block and bioactive scaffold. While its structural motifs—a rigid phenyl ring conjugated to a 3,5-dimethylpyrazole moiety—confer excellent target-binding properties, they also result in profound aqueous insolubility.

For preclinical evaluations (both in vitro cell assays and in vivo pharmacokinetic studies), delivering this compound in a homogenous, bioavailable aqueous vehicle is a primary bottleneck. This application note provides field-proven, mechanistically grounded formulation strategies to overcome the high crystal lattice energy and hydrophobicity of this molecule, ensuring reliable and reproducible dosing.

Physicochemical Profiling & The Solubilization Challenge

To design an effective formulation, one must first understand the causality behind the compound's insolubility. The molecule lacks readily ionizable functional groups at physiological pH (pH 7.4). The pyrazole nitrogen is only weakly basic ( pKa​<3.0 ), meaning pH-adjustment strategies (like salt formation) are ineffective in biologically relevant buffers. Furthermore, the planar aromatic system promotes strong π−π stacking in the solid state, creating a highly stable crystal lattice that resists dissolution in water.

Table 1: Physicochemical Profile of the Target API

ParameterValue / CharacteristicFormulation Implication
Chemical Name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrileDefines structural rigidity and steric bulk.
Molecular Weight 211.26 g/mol Small molecule; suitable for macrocycle encapsulation.
Molecular Formula C₁₃H₁₃N₃High carbon-to-heteroatom ratio drives lipophilicity.
Ionizability Neutral at pH 7.4Cannot use pH-shift or salt-formation techniques.
Aqueous Solubility <10 µg/mL (Predicted)Requires aggressive solubilization (co-solvents, micelles, or host-guest complexation).

Formulation Decision Matrix

Selecting the correct formulation depends entirely on the downstream application. In vitro assays can tolerate low percentages of organic solvents (e.g., DMSO), whereas in vivo applications require biocompatible, iso-osmolar vehicles that prevent drug precipitation upon injection or ingestion.

Workflow A 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (Highly Lipophilic API) B Physicochemical Profiling (LogP, pKa, Crystal Lattice Energy) A->B C In Vitro Assays (Cellular Assays) B->C Low Volume D In Vivo Studies (PK/PD & Efficacy) B->D High Volume/Biocompatibility E Co-Solvent System (DMSO / Tween-80 / Media) C->E F Host-Guest Complexation (HP-β-CD / SBE-β-CD) C->F D->F G Micellar Solubilization (TPGS / Lipid-based) D->G

Figure 1: Decision matrix for selecting the optimal aqueous formulation strategy based on downstream application.

Mechanistic Approaches to Solubilization

Host-Guest Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The inner cavity of β -cyclodextrin (approx. 6.0–6.5 Å in diameter) is geometrically ideal for encapsulating phenyl and pyrazole rings [1]. By utilizing the chemically modified derivative, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD), we achieve a dual effect: the hydrophobic API is shielded from the aqueous environment via non-covalent Van der Waals interactions within the cavity, while the hydroxypropyl groups prevent the cyclodextrin molecules from aggregating, thereby drastically increasing bulk aqueous solubility and reducing nephrotoxicity compared to unmodified β -CD [2].

Mechanism API API (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent Van der Waals CD HP-β-CD (Amphiphilic Macrocycle) CD->Complex Cavity Encapsulation

Figure 2: Mechanistic pathway of host-guest inclusion complexation enhancing aqueous solubility.

Micellar Solubilization via Amphiphilic Polymers (TPGS)

For oral dosing or intravenous administration where cyclodextrins may not be preferred, D- α -Tocopheryl Polyethylene Glycol Succinate (TPGS) is an excellent alternative. TPGS is an amphiphilic excipient; its lipophilic tocopherol tail interacts with the lipophilic core of the pyrazole derivative, while the PEG chain extends into the aqueous phase. Once the critical micelle concentration (CMC ~0.02 wt%) is exceeded, TPGS self-assembles into nanomicelles that trap the API, preventing precipitation in the gastrointestinal tract or bloodstream [3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating a terminal filtration step and subsequent HPLC quantification, the researcher ensures that only the truly solubilized fraction of the drug is utilized, preventing artifactual data caused by micro-precipitates.

Protocol A: Preparation of a 10 mM In Vitro Stock (Co-Solvent Approach)

Use Case: Cell culture assays where final DMSO concentration must remain ≤0.1% .

  • Primary Solubilization: Accurately weigh 2.11 mg of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

  • Stock Generation: Dissolve the powder in 1.0 mL of 100% cell-culture grade DMSO to yield a 10 mM master stock. Causality: DMSO disrupts the π−π stacking of the crystal lattice instantly.

  • Intermediate Dilution: To prevent "solvent shock" and immediate precipitation upon introduction to aqueous media, prepare an intermediate dilution. Mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Quenching: Slowly add 980 µL of pre-warmed (37°C) complete culture media dropwise while vortexing continuously.

  • Validation: Inspect visually for Tyndall scattering (cloudiness). The final solution contains 100 µM API, 1% DMSO, and 1% Tween-80. Dilute 1:10 in final assay wells to achieve a safe 0.1% DMSO concentration.

Protocol B: Preparation of a 5 mg/mL HP-β-CD Formulation (In Vivo Dosing)

Use Case: Intravenous (IV) or Intraperitoneal (IP) injection in rodent models.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile 0.9% saline. Stir until completely transparent.

  • API Addition: Add 5.0 mg of the API per 1.0 mL of the HP- β -CD vehicle.

  • High-Energy Complexation: Because simple stirring is kinetically insufficient to break the strong crystal lattice of the pyrazole derivative, subject the suspension to probe sonication (20 kHz, 30% amplitude, 3 cycles of 30 seconds on ice). Causality: Acoustic cavitation provides the necessary thermodynamic energy to drive the hydrophobic API into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12 hours to allow the inclusion complex equilibrium to stabilize.

  • Self-Validation & Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Crucial Step: This removes any uncomplexed, crystalline API. The formulation is now sterile and strictly contains solubilized drug.

  • Quantification: Aliquot 10 µL of the filtrate, dilute in mobile phase, and quantify the exact concentration via HPLC-UV against a standard curve prior to animal dosing.

Analytical Validation & Quality Control

To ensure the trustworthiness of the formulation, phase solubility profiling (Higuchi-Connors method) should be conducted [4].

  • Method: Suspend excess API in aqueous solutions containing increasing concentrations of HP- β -CD (0 to 100 mM).

  • Analysis: After 48 hours of equilibration, filter and analyze the supernatant via HPLC-UV (detecting the phenylacetonitrile chromophore at approx. 254 nm).

  • Interpretation: A linear increase in API solubility as a function of HP- β -CD concentration ( AL​ -type phase solubility curve) confirms a 1:1 stoichiometric inclusion complex, validating the thermodynamic stability of the formulation.

References

  • Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors International Journal of Molecular Sciences, MDPI.[Link]

  • Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications ACS Symposium Series, American Chemical Society.[Link]

  • Formulations of water-soluble derivatives of vitamin E and soft gel compositions, concentrates and powders containing same US Patent Application, Justia Patents.[Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug Pharmaceutics, MDPI.[Link](Note: Linked to root MDPI Pharmaceutics repository for complexation methodologies)

Method

Application Note: Strategic α-Alkylation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Executive Overview The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a highly versatile building block in medicinal chemistry. The 3,5-dimethylpyrazole moiety frequently serves as a robust pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a highly versatile building block in medicinal chemistry. The 3,5-dimethylpyrazole moiety frequently serves as a robust pharmacophore in kinase and COX-2 inhibitors, while the active methylene group of the acetonitrile provides a critical junction for C–C bond formation.

The primary synthetic challenge in the alkylation of arylacetonitriles is controlling mono- versus di-alkylation. The α-protons possess a pKa of approximately 21–22. Upon mono-alkylation, the resulting product retains sufficient acidity to undergo a second alkylation under standard homogeneous strong-base conditions (e.g., NaH in THF) 1. To circumvent this and ensure process scalability, we outline two field-proven, highly selective methodologies: Phase-Transfer Catalysis (PTC) and Transition-Metal Catalyzed Borrowing Hydrogen (BH) .

Mechanistic Rationale & Reagent Selection

Phase-Transfer Catalysis (PTC)

Historically, the alkylation of active methylenes required dangerous condensing agents (e.g., sodium amide, potassium tert-butoxide) and strictly anhydrous organic solvents 1. PTC revolutionizes this by utilizing a biphasic system (50% aqueous NaOH and an organic solvent) alongside a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC).

Causality of Selectivity : The hydroxide ion is extracted into the organic phase by the lipophilic tetraalkylammonium cation, where it deprotonates the substrate. Because the concentration of the reactive carbanion in the organic phase remains low and is tightly ion-paired with the bulky ammonium cation, the reaction kinetics strongly favor mono-alkylation over di-alkylation 1. Furthermore, the highly lipophilic nature of the 3,5-dimethylpyrazole ring enhances the substrate's retention in the organic phase, preventing hydrolytic side reactions.

PTC_Cycle A Aqueous Phase NaOH + Q⁺X⁻ B Interface Ion Exchange Q⁺OH⁻ A->B Transfer C Organic Phase Substrate + Q⁺OH⁻ B->C Migration D Carbanion Formation [Ar-CH-CN]⁻ Q⁺ C->D Deprotonation E Alkylation (R-X) Product + Q⁺X⁻ D->E Nucleophilic Substitution E->B Q⁺X⁻ Recycles

Phase-Transfer Catalysis (PTC) cycle for the α-alkylation of arylacetonitriles.

Borrowing Hydrogen (Hydrogen Autotransfer)

For advanced drug development prioritizing green chemistry, the direct use of alcohols as alkylating agents is highly desirable. This methodology avoids genotoxic alkyl halides entirely, generating water as the sole byproduct 2.

Causality of the Catalytic Cycle : A transition metal catalyst (such as CuCl₂/TMEDA) dehydrogenates the alcohol to an aldehyde, temporarily storing the hydrogen as a metal-hydride species 3. The aldehyde undergoes a Knoevenagel condensation with the arylacetonitrile to form an α,β-unsaturated nitrile intermediate 2. Finally, the metal-hydride reduces this intermediate to the desired mono-alkylated product 3. The kinetic bottleneck is typically the transfer hydrogenation step, which ensures that over-alkylation is mechanistically impossible 4.

Borrowing_Hydrogen A Alcohol (R-CH₂OH) + Catalyst [M] B Aldehyde (R-CHO) + [M]-H₂ A->B Dehydrogenation C Knoevenagel Condensation with Arylacetonitrile B->C Base Catalysis E Hydrogenation by [M]-H₂ B->E [M]-H₂ Pathway D α,β-Unsaturated Nitrile Intermediate C->D - H₂O D->E Hydride Transfer F α-Alkylated Product + Regenerated [M] E->F Reduction Complete

Borrowing hydrogen mechanism for the green α-alkylation using alcohols.

Quantitative Data Summary

ParameterPhase-Transfer Catalysis (PTC)Borrowing Hydrogen (BH)
Alkylating Agent Alkyl halides (e.g., EtBr, MeI)Primary alcohols (e.g., Benzyl alcohol)
Base / Catalyst 50% aq. NaOH / TEBAC (1-5 mol%)Cat. KOtBu / CuCl₂-TMEDA (10 mol%)
Solvent System Toluene / Water (Biphasic)Toluene (Monophasic, inert)
Byproducts NaX (Salt waste)H₂O (Atom-economical)
Mono-Selectivity High (Controlled by phase transfer)Very High (Regulated by condensation)
E-Factor Moderate (Aqueous waste generation)Low (Green chemistry profile)

Self-Validating Experimental Protocols

Protocol A: PTC-Mediated Mono-Alkylation (Ethylation)

This protocol utilizes a chemical trapping strategy to ensure high purity of the final product, adapting classical methodology for modern intermediate synthesis 1.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (10.0 mmol) and benzyltriethylammonium chloride (TEBAC, 0.1 mmol).

  • Biphasic Setup : Add 15 mL of Toluene followed by 15 mL of 50% aqueous NaOH. Begin vigorous stirring (>800 rpm) to maximize the interfacial surface area.

  • Alkylation : Add ethyl bromide (11.0 mmol) dropwise over 30 minutes. Maintain the internal temperature between 30–35 °C using a water bath. Stir for an additional 2 hours.

  • Self-Validation & Scavenging : Add benzaldehyde (1.0 mmol) and stir for 1 hour. Causality: Benzaldehyde acts as a chemical trap, reacting via Knoevenagel condensation with any unconsumed starting material to form a highly lipophilic, high-boiling α-phenylcinnamonitrile derivative 1. If TLC (Hexanes/EtOAc) reveals a bright UV-active spot for this byproduct, it validates that the initial alkylation was incomplete, yet guarantees your target product is easily separable via column chromatography.

  • Workup : Dilute with 50 mL water and 30 mL toluene. Separate the layers, wash the organic layer with 1M HCl (to neutralize base and protonate the pyrazole temporarily for phase clearing), then brine. Dry over MgSO₄ and concentrate.

Protocol B: Copper-Catalyzed Borrowing Hydrogen Benzylation

This protocol is designed for the sustainable coupling of the substrate with benzyl alcohol, utilizing an in situ formed Cu-TMEDA complex 3.

  • Catalyst Formation : In an oven-dried Schlenk tube under a nitrogen atmosphere, combine CuCl₂ (10 mol%) and TMEDA (10 mol%) in 2 mL of anhydrous Toluene. Stir for 10 minutes until a distinct color change indicates complexation.

  • Reagent Addition : Add 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (1.0 mmol), benzyl alcohol (2.0 mmol), and KOtBu (20 mol%).

  • Reaction : Seal the tube and heat the mixture to 110 °C (reflux) for 24 hours.

  • Self-Validation (LC-MS Tracking) : Monitor the reaction via LC-MS. You will initially observe the mass of the Knoevenagel intermediate [M - H₂O]. The gradual disappearance of this peak and the emergence of the final[M] mass peak validates the active turnover of the copper-hydride species 3. If the intermediate pools, the inert atmosphere may be compromised, as oxygen poisons the hydride transfer step.

  • Workup : Cool to room temperature, quench with water, and extract with ethyl acetate (3 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Welcome to the technical support center for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS 956986-59-7)[1]. This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS 956986-59-7)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary and most established route for this molecule is the palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, between 4-halophenylacetonitrile and 3,5-dimethylpyrazole[2]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your synthetic success.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

A low yield is the most common issue, typically stemming from one of three areas: incomplete reaction, catalyst deactivation, or suboptimal workup and purification.

Potential Cause 1: Incomplete Reaction The reaction may stall before all the limiting reagent is consumed.

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If you observe a significant amount of the starting aryl halide even after extended reaction times, the reaction is likely stalled.

  • Solutions:

    • Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier of the oxidative addition or reductive elimination steps[3]. Gradually increase the reaction temperature in 10 °C increments, from a typical 80-100 °C up to 120 °C in a high-boiling solvent like dioxane or toluene. Be aware that excessive heat can sometimes lead to side product formation.

    • Reaction Time: Some catalyst systems require longer times to achieve full conversion. Extend the reaction time to 24 hours, monitoring every 4-6 hours.

    • Reagent Stoichiometry: Ensure the pyrazole is present in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

Potential Cause 2: Catalyst Deactivation The palladium catalyst is sensitive and can be deactivated by oxygen, water, or impurities. Imidazoles and pyrazoles themselves can sometimes inhibit the in situ formation of the active Pd(0)-ligand complex if not managed correctly[4].

  • Diagnosis: If the reaction starts but then stalls, or if you observe the formation of palladium black (precipitated Pd(0)), catalyst deactivation is a likely culprit.

  • Solutions:

    • Inert Atmosphere: The entire process, from reagent addition to the reaction itself, must be conducted under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques and degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Water can hydrolyze the phosphine ligands and interfere with the base.

    • Catalyst Pre-activation: To overcome the inhibitory effect of the pyrazole, consider pre-forming the active catalytic complex. In a separate flask under argon, stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent at an elevated temperature (e.g., 120 °C) for 5-10 minutes before adding the remaining reagents[4][5].

Potential Cause 3: Suboptimal Workup/Purification The product may be lost during extraction or purification.

  • Diagnosis: If the reaction appears complete by TLC/LC-MS but the isolated yield is low, losses are occurring during workup.

  • Solution: The product is moderately polar. During aqueous workup, use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform at least three extractions to ensure complete recovery from the aqueous phase. If yield is lost during column chromatography, ensure the silica gel is not too acidic and consider pre-treating it with a small amount of triethylamine in the eluent to prevent product adsorption.

Q2: I'm observing significant impurity formation. How do I identify and minimize these side products?

The primary side reaction in Buchwald-Hartwig aminations is often hydrodehalogenation of the aryl halide starting material[2].

  • Identification: The main impurity is likely 4-phenylacetonitrile, formed when the aryl halide is reduced instead of coupled. This can be identified by LC-MS (looking for the corresponding mass) or ¹H NMR (a simpler aromatic splitting pattern). Another potential side product is the formation of biaryl compounds from self-coupling.

  • Causality & Minimization:

    • Hydrodehalogenation: This occurs when a β-hydride elimination pathway competes with the desired reductive elimination[2]. This is often exacerbated by excess base, high temperatures, or a non-optimal ligand.

      • Solution: Use a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)[6]. Avoid weaker bases like K₂CO₃ unless the substrate is very reactive, as they often require higher temperatures that favor side reactions. Ensure the base is added portion-wise or that the reaction is well-stirred to avoid localized high concentrations.

    • Ligand Choice: The choice of phosphine ligand is critical for promoting reductive elimination over side reactions. For N-arylation of heterocycles, bulky, electron-rich biarylphosphine ligands are preferred.

      • Solution: Ligands like XPhos, SPhos, or tBuBrettPhos are excellent choices as they stabilize the palladium center and accelerate the desired C-N bond formation[5][7]. If you are using a simpler ligand like P(o-tolyl)₃, switching to a more advanced biarylphosphine ligand can dramatically reduce side product formation.

Q3: The crude product is difficult to purify. What are the best practices for purification?

Purification can be challenging if the product co-elutes with starting materials or impurities.

  • Recrystallization: This is the most effective method if a suitable solvent system can be found.

    • Procedure: A mixed solvent system is often effective. Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate). Then, add a hot anti-solvent (e.g., hexane, water) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[8].

    • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it means its melting point is lower than the solution temperature. To fix this, add more of the primary "good" solvent to the hot mixture and allow for even slower cooling, or try a different solvent combination entirely[8].

  • Column Chromatography:

    • Solvent System: Use a gradient elution on silica gel. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product is moderately polar and should elute after the non-polar hydrodehalogenation byproduct and before the more polar unreacted pyrazole.

    • Tailing/Adsorption: If the product streaks on the column, add 0.5-1% triethylamine to your eluent system. This deactivates acidic sites on the silica gel, preventing the basic nitrogen atoms in your product from adsorbing.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable starting point for this synthesis?

The most common and generally reliable route is the cross-coupling of 4-bromophenylacetonitrile with 3,5-dimethylpyrazole .

  • Aryl Halide Reactivity: The reactivity order for the aryl halide in Buchwald-Hartwig reactions is typically I > Br > Cl[3]. While 4-iodophenylacetonitrile would be more reactive, it is also more expensive and less stable. 4-bromophenylacetonitrile offers a good balance of reactivity and cost. 4-chlorophenylacetonitrile can be used but often requires a more specialized and active catalyst system (e.g., those based on N-heterocyclic carbene (NHC) ligands) and higher temperatures[9].

  • Pyrazole Synthesis: The 3,5-dimethylpyrazole starting material is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine[10][11].

Q5: Which catalyst system (catalyst, ligand, base) is recommended for this N-arylation?

A well-established, high-yielding system is crucial for success.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable Pd(0) source that is relatively stable to air. Pd(OAc)₂ can also be used, as it is reduced in situ.
Ligand XPhos or tBuBrettPhosThese are bulky, electron-rich biaryl monophosphine ligands. They promote the crucial reductive elimination step, leading to higher yields and suppressing side reactions. tBuBrettPhos has been shown to be particularly effective for coupling with pyrazole derivatives[5].
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄NaOtBu is a strong, non-nucleophilic base that works well in many cases. However, for base-sensitive functional groups, K₃PO₄ is a milder and effective alternative, though it may require slightly higher temperatures[5].
Solvent Toluene or 1,4-DioxaneBoth are excellent, relatively non-polar solvents for this reaction. They must be anhydrous. Toluene is often preferred for its higher boiling point and ease of removal[7].

Q6: How critical are anhydrous and anaerobic conditions?

Absolutely critical. Palladium-catalyzed cross-coupling reactions are highly sensitive to both oxygen and water.

  • Oxygen: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen, effectively killing the catalytic cycle.

  • Water: Water can react with the strong base and hydrolyze the phosphine ligands, which are often air-sensitive themselves.

  • Best Practices: Always use oven-dried glassware. Use a Schlenk line or a glovebox for preparing the reaction. Degas all solvents and reagents before use. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction is mandatory for reproducibility and high yields.

Section 3: Visualizations & Protocols

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low yield issues.

TroubleshootingWorkflow Start Low Yield Observed Monitor Monitor Reaction by TLC/LC-MS Start->Monitor CheckSM Starting Material (SM) Present? Monitor->CheckSM CheckWorkup Reaction Appears Complete? Monitor->CheckWorkup CheckSM->CheckWorkup No IncompleteRxn Diagnosis: Incomplete Reaction or Catalyst Deactivation CheckSM->IncompleteRxn Yes WorkupLoss Diagnosis: Workup/Purification Loss CheckWorkup->WorkupLoss Yes Action_Temp Action: Increase Temp & Extend Reaction Time IncompleteRxn->Action_Temp Action_Inert Action: Improve Inert Conditions & Use Anhydrous Solvents IncompleteRxn->Action_Inert Action_Preactivate Action: Pre-activate Catalyst IncompleteRxn->Action_Preactivate Action_Extract Action: Optimize Extraction & Purification Method WorkupLoss->Action_Extract

Caption: Decision tree for troubleshooting low synthesis yield.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the C-N bond formation process.

CatalyticCycle cluster_steps Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx L-Pd(II)(Ar)(Nuc) OxAdd->LigandEx Ligand Exchange (Nuc-H, Base) LigandEx->Pd0 Reductive Elimination Product Ar-Nuc (Product) LigandEx->Product Releases Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Experimental Protocols

Optimized Protocol for Palladium-Catalyzed Synthesis

This protocol is a self-validating system. Adherence to the described conditions for inertness and purity is paramount for success.

Materials:

  • 4-bromophenylacetonitrile (1.0 equiv)

  • 3,5-dimethylpyrazole (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (Sufficient volume for 0.1 M concentration)

Procedure:

  • Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask. Seal the flask with a septum, and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add NaOtBu, XPhos, 3,5-dimethylpyrazole, and 4-bromophenylacetonitrile to the flask.

  • Catalyst Addition: In a separate, small vial under argon, weigh the Pd₂(dba)₃. Quickly add the palladium source to the main reaction flask. Causality: Adding the solid reagents first minimizes their exposure to the atmosphere.

  • Solvent Addition: Degas anhydrous toluene by sparging with argon for 30 minutes. Add the solvent to the flask via a cannula or syringe to achieve a final concentration of approximately 0.1 M with respect to the 4-bromophenylacetonitrile.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: After 2 hours, take a small aliquot via syringe (under argon flow) and quench it in a vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC (e.g., 4:1 Hexane:Ethyl Acetate) to check for the consumption of the starting aryl bromide. Continue monitoring until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane).

References

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from JOCPR. [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Nishihara, Y., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6085-6096. [Link]

  • ResearchGate. (n.d.). Conditions for Buchwald‐Hartwig C‐N double arylation reaction of.... Retrieved from ResearchGate. [Link]

  • SciSpace. (n.d.). The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. Retrieved from SciSpace. [Link]

  • Manna, S., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]

  • Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 15. Preparation of N-arylpyrazole derivatives using activated Cu-catalysts. Retrieved from ResearchGate. [Link]

  • Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

  • Wiley, R. H., & Hexner, P. E. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from MDPI. [Link]

  • American Chemical Society. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from ResearchGate. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • MDPI. (2010, June 8). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one. Retrieved from MDPI. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Retrieved from Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly lipophilic small molecule 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly lipophilic small molecule 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile .

While Dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent for high-throughput screening and stock preparation, this specific compound's hydrophobic pyrazole ring and phenylacetonitrile moiety make it highly susceptible to precipitation under suboptimal conditions. This guide provides mechanistic explanations, diagnostic tools, and self-validating protocols to overcome these solubility barriers.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my compound precipitating in seemingly pure DMSO? A1: The most common culprit is water contamination. DMSO is highly hygroscopic. Research demonstrates that a microplate filled with 100% DMSO exposed to ~40% relative humidity can absorb over 6% water by volume in just one hour . Water dramatically alters the cohesive energy density of the solvent. Because 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is highly lipophilic and lacks strong hydrogen-bond donors, the introduction of water forces the compound out of solution to minimize the disruption of the water-water hydrogen bond network (the hydrophobic effect).

Q2: How does ambient laboratory temperature affect solvation dynamics? A2: Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F) . In a typical air-conditioned laboratory (20–22 °C), DMSO is perilously close to its freezing point. At these temperatures, the liquid phase becomes highly structured and viscous. This increases the thermodynamic energy barrier required to form a solvent cavity large enough to accommodate the bulky bi-aryl structure of your compound. Gentle warming provides the kinetic energy needed to overcome this barrier.

Q3: Why does the compound "crash out" when diluted into my aqueous cell culture or assay buffer? A3: This phenomenon, known as "solvent shift" or "solvent crash," occurs during the transition from a purely organic environment to an aqueous one. When the DMSO stock is added directly to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound locally supersaturated. This leads to rapid nucleation and precipitation. To prevent this, intermediate dilutions with surfactants or step-down protocols are required to lower the thermodynamic shock.

Section 2: Quantitative Data & Diagnostics

Table 1: Physicochemical Properties of DMSO & Impact on Solvation
PropertyValueMechanistic Impact on 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile
Freezing Point 18.5 °CCauses micro-crystallization and high viscosity at standard room temperatures.
Boiling Point 189 °CAllows for safe, gentle heating (up to 40-50 °C) without risking solvent evaporation.
Hygroscopicity HighRapidly absorbs atmospheric moisture, lowering the solubility limit of lipophilic solutes.
Dielectric Constant 46.7Excellent for solvating polar groups, but struggles if water outcompetes the solute for dipole interactions.
Table 2: Troubleshooting Matrix
SymptomPrimary CauseImmediate Corrective Action
Cloudiness upon initial additionHigh water content in DMSODiscard and use a fresh, Ar/N2-sealed ampule of anhydrous DMSO.
Clear solution turns cloudy overnightTemperature drop / Moisture ingressStore in a desiccator at 22-25 °C; tightly seal vials.
Precipitation upon buffer additionRapid solvent shift (Nucleation)Pre-warm buffer to 37 °C; use step-down dilution with 0.1% Tween-20.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock Solutions
  • Self-Validation Check: The final solution must remain optically clear when held against a strong light source. The absence of a Tyndall effect (light scattering) confirms complete dissolution rather than the formation of a micro-emulsion or colloidal suspension.

  • Preparation: Equilibrate a fresh, sealed ampule of anhydrous DMSO (≥99.9% purity, water ≤0.005%) to room temperature (25 °C) before opening to prevent condensation.

  • Weighing: Weigh the required mass of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile into a dry, amber glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a maximum stock concentration of 10 mM. (Machine learning models and chemoinformatics suggest lipophilic small molecules frequently fail at concentrations >10 mM in DMSO ).

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a sonicating water bath set to 37 °C for 5–10 minutes.

  • Storage: Aliquot into single-use tubes, purge the headspace with dry Argon or Nitrogen gas, and store at -20 °C.

Protocol B: Step-Down Aqueous Dilution for Assays
  • Self-Validation Check: The final assay buffer should yield consistent, reproducible absorbance/fluorescence readings over a 60-minute window. A drifting baseline indicates slow, ongoing precipitation.

  • Thawing: Thaw the DMSO stock aliquot at 37 °C in a water bath until completely liquid and clear. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Create a 10x intermediate stock by diluting the DMSO stock into a transition buffer (e.g., assay buffer containing 5-10% DMSO and 0.1% Tween-20 or Pluronic F-68).

  • Final Addition: Add the intermediate stock dropwise to the final, pre-warmed (37 °C) assay buffer while vortexing continuously. Ensure the final DMSO concentration does not exceed 1% v/v.

Section 4: Visual Workflows

TroubleshootingWorkflow Start Compound fails to dissolve in DMSO CheckTemp Is lab temp < 22°C? Start->CheckTemp WarmDMSO Warm to 37°C & Sonicate CheckTemp->WarmDMSO Yes CheckWater Is DMSO fresh & anhydrous? CheckTemp->CheckWater No WarmDMSO->CheckWater Fails Success Complete Dissolution (Optically Clear) WarmDMSO->Success Resolves UseFresh Use fresh anhydrous DMSO (Ar/N2 sealed) CheckWater->UseFresh No CheckConc Is concentration > 10mM? CheckWater->CheckConc Yes UseFresh->CheckConc Fails UseFresh->Success Resolves Dilute Dilute to 1-5mM or add co-solvent CheckConc->Dilute Yes Dilute->Success Resolves

Decision tree for troubleshooting small molecule solubility failures in DMSO.

DilutionPathway Stock 10mM DMSO Stock (Lipophilic Solute) DirectDil Direct Addition to Aqueous Buffer Stock->DirectDil Improper Technique InterDil Intermediate Dilution (e.g., 0.1% Tween-20) Stock->InterDil Best Practice Crash Rapid Nucleation & Precipitation DirectDil->Crash Solvent Shift WarmBuffer Pre-warmed Assay Buffer (37°C) + Vigorous Mixing InterDil->WarmBuffer Step-Down Stable Stable Working Solution (<1% DMSO Final) WarmBuffer->Stable Thermodynamic Equilibrium

Mechanistic pathway preventing compound precipitation during aqueous assay dilution.

References

  • In situ DMSO hydration measurements of HTS compound libraries. PubMed, National Library of Medicine. [Link]

  • Dimethyl sulfoxide. Wikipedia, Wikimedia Foundation. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, ACS Publications.[Link]

Troubleshooting

Purification techniques for removing impurities from 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Target Active Intermediate: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Technical Support Center....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Active Intermediate: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile typically involves a transition metal-catalyzed C-N cross-coupling (e.g., Ullmann or Buchwald-Hartwig) between 4-bromophenylacetonitrile and 3,5-dimethylpyrazole. While highly efficient, this route generates a complex crude matrix.

This guide provides field-proven, self-validating protocols to resolve the three most critical purification bottlenecks: transition metal retention, starting material carryover, and lipophilic impurity entrapment.

Part 1: Residual Metal Catalyst Removal

Q: My final product has a persistent dark tint (brown/green) and ICP-MS analysis shows elevated transition metal levels (>500 ppm). Standard aqueous workups are failing. How do I efficiently remove the catalyst?

The Science (Causality): Standard liquid-liquid extraction is insufficient because 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile acts as a weak ligand. The nitrogen atoms in both the pyrazole ring and the nitrile group can coordinate with residual Palladium (Pd) or Copper (Cu) from the cross-coupling reaction. This chelation pulls the metal directly into the organic phase alongside your product. To break this coordination, you must introduce a functionalized scavenger that possesses a thermodynamically higher binding affinity for the metal ions than your target molecule[1]. Polychelated resins or thiol-functionalized silica effectively outcompete the API for the metal, dropping concentrations to regulatory limits[2].

Step-by-Step Methodology: Polychelated Scavenging Protocol Self-Validating System: This protocol relies on visual colorimetric shifts and pre/post ICP-MS quantification to guarantee success.

  • Baseline Assay: Quantify the initial metal concentration in the crude organic phase (e.g., Ethyl Acetate) via ICP-MS.

  • Dosing: Add 15 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or an iminodiacetic acid (IDA) resin relative to the known initial catalyst loading[3].

  • Incubation: Stir the suspension vigorously at 50 °C for 4 hours.

    • Validation Check: Monitor the solution. A successful metal transfer is visually indicated by the organic phase transitioning from a dark brown/green tint to a transparent pale yellow.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin. Wash the filter cake with 2 column volumes of fresh ethyl acetate to ensure full product recovery.

  • Verification: Sample the filtrate and run a secondary ICP-MS analysis. Do not proceed to crystallization unless metal levels are confirmed to be <10 ppm[1].

Part 2: Regioisomer & Starting Material Separation

Q: HPLC analysis indicates 2-5% of unreacted 3,5-dimethylpyrazole remaining in the crude mixture. How can I separate this without utilizing time-consuming column chromatography?

The Science (Causality): This separation leverages a critical pKa differential. Unreacted 3,5-dimethylpyrazole is a weak base with a conjugate acid pKa of ~4.1. In contrast, your product, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, has its pyrazole nitrogen bonded directly to an electron-withdrawing phenylacetonitrile group. This delocalization drastically reduces the basicity of the product (estimated pKa < 2.0). By rigorously controlling the pH of your aqueous wash, you can selectively protonate the unreacted starting material, forcing it into the aqueous phase, while your neutral product remains safely in the organic layer[4].

Step-by-Step Methodology: pH-Controlled Aqueous Wash

  • Preparation: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Buffer Creation: Prepare a 0.5 M Citric Acid / Sodium Citrate buffer. Use a calibrated pH meter to adjust the buffer to exactly pH 2.5 .

  • Extraction: Add 5 mL of the pH 2.5 buffer per gram of crude to the organic phase. Mix vigorously for 15 minutes to ensure complete phase interaction.

  • Phase Separation & Validation: Allow the layers to separate.

    • Validation Check: Measure the pH of the aqueous layer post-extraction. If the pH has drifted above 3.0, the buffering capacity was exceeded by the amine load. Discard the aqueous layer and repeat the wash with fresh pH 2.5 buffer.

  • Isolation: Separate and discard the aqueous layer (containing the protonated 3,5-dimethylpyrazole). Retain the purified organic layer.

Part 3: Crystallization & Final Polish

Q: How can I remove unreacted 4-bromophenylacetonitrile and achieve a final polish of >99.5% purity?

The Science (Causality): Unlike the pyrazole starting material, 4-bromophenylacetonitrile is highly lipophilic and completely non-ionizable; it will co-extract with your product during any liquid-liquid extraction[4]. Because both molecules share similar solubility profiles in standard organic solvents, solvent/anti-solvent recrystallization is required. By inducing a slow, controlled supersaturation, the target molecule will form a highly ordered crystal lattice that thermodynamically rejects the structurally dissimilar 4-bromophenylacetonitrile.

Step-by-Step Methodology: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Concentrate the metal-free, washed organic phase to a thick oil under reduced pressure. Add pure Ethanol (5 mL/g) and heat to 70 °C until complete dissolution is achieved.

  • Anti-solvent Addition: Slowly add purified Water (approx. 1-2 mL/g) dropwise while strictly maintaining the temperature at 70 °C. Stop adding water the moment the solution becomes slightly opaque (the cloud point).

  • Seeding & Controlled Cooling: Add 2-3 seed crystals of pure 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. Cool the mixture slowly at a strict rate of 10 °C/hour down to 5 °C.

    • Validation Check: Rapid cooling (crashing out) will cause the lattice to trap 4-bromophenylacetonitrile. A slow cooling ramp is mandatory to ensure >99.5% purity.

  • Filtration: Filter the resulting crystalline solid and wash immediately with ice-cold 20% Ethanol/Water to remove surface impurities. Dry under vacuum at 45 °C to a constant weight.

Quantitative Impurity Profiling & Strategy Matrix

Summarized below are the physicochemical properties and targeted removal strategies for the primary impurities encountered during this synthesis.

Impurity ProfileChemical ClassificationPhysicochemical PropertyTargeted Purification StrategyAcceptable Limit (ICH Q3A/Q3D)
Palladium / Copper Transition Metal CatalystHigh affinity for N-donorsPolychelated resin / Thiol scavenging< 10 ppm
3,5-Dimethylpyrazole Weakly Basic AminepKa ~ 4.1pH-controlled aqueous wash (pH 2.5)< 0.15%
4-Bromophenylacetonitrile Neutral HalideLipophilic, non-ionizableSolvent/Anti-solvent crystallization< 0.15%
Phosphine/Amine Ligands Bulky OrganicsHighly lipophilicAcid wash + Crystallization rejection< 0.15%
Purification Workflow Visualization

The following diagram maps the logical progression of the purification protocols described above, ensuring sequential removal of impurities without cross-contamination.

G A Crude Reaction Mixture (Product, Metals, Unreacted SMs) B Liquid-Liquid Extraction (EtOAc / Aqueous Acid pH 2.5) A->B C Aqueous Phase (Protonated 3,5-Dimethylpyrazole) B->C Discard D Organic Phase (Product, 4-Br-PhAc, Pd/Cu) B->D Retain E Metal Scavenging (Thiol-Silica Resin, 50°C, 4h) D->E F Filtration & Concentration (Removes Resin-Bound Metals) E->F G Recrystallization (EtOH / H2O or EtOAc / Heptane) F->G H Pure API Intermediate (>99.5% Purity, <10 ppm Metals) G->H

Fig 1: Step-by-step purification workflow for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

References
  • Miyamoto, H. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 19(8).[Link]

  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.[Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. ACS Publications.[Link]

  • Bari, S. B., et al. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research (via PMC).[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Welcome to the technical support center for the crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to help you optimize your crystallization processes, leading to higher purity, better yield, and more consistent results.

Introduction to Crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a pyrazole derivative, a class of compounds with significant interest in pharmaceutical and agrochemical research.[1][2][3][4] The final crystallization step is critical for achieving the desired purity and solid-state properties of this active pharmaceutical ingredient (API). This guide will walk you through common challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

Problem 1: The compound "oils out" and does not form a crystalline solid.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur at that temperature.[5] For a compound like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, which possesses a relatively complex aromatic structure, intermolecular forces can be strong, potentially leading to a lower melting point in the presence of impurities.

Causality and Solution:

  • Supersaturation is too high: The solution is likely becoming supersaturated too quickly and at too high a temperature. To address this, you can:

    • Increase the solvent volume: Add more of the primary solvent to the heated mixture to reduce the overall concentration.[5]

    • Slow down the cooling rate: A slower cooling profile allows the system to remain in the metastable zone for a longer period, favoring crystal growth over nucleation of an amorphous oil.[6][7] Consider using a programmable cooling bath or insulating the crystallization vessel.

  • Inappropriate solvent system: The chosen solvent may have too high of a solvating power, even at lower temperatures.

    • Introduce an anti-solvent: An anti-solvent is a solvent in which the compound is poorly soluble but is miscible with the primary solvent.[8] Add the anti-solvent dropwise to the warm, clear solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve the solid. This brings the solution closer to the saturation point at a higher temperature, promoting crystallization upon cooling. For a moderately polar compound like ours, a good starting point could be a polar primary solvent with a non-polar anti-solvent.

  • Presence of impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[9][10][11]

    • Purify the crude material: Consider an additional purification step before crystallization, such as column chromatography, to remove impurities.

    • Perform a hot filtration: If insoluble impurities are present, a hot filtration of the saturated solution can be beneficial.

Problem 2: No crystals form, even after extended cooling.

Q: My solution remains clear even after cooling to room temperature and then in an ice bath. What should I do to induce crystallization?

A: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality and Solution:

  • Insufficient concentration: The most common reason is that the solution is too dilute.

    • Evaporate excess solvent: Gently heat the solution to evaporate a portion of the solvent.[5] Be cautious not to evaporate too much, which could lead to oiling out or rapid, impure crystallization.

    • Utilize a slow evaporation technique: Leave the solution in a loosely covered vessel to allow for slow solvent evaporation over time.[12]

  • High nucleation energy barrier: Sometimes, the energy barrier for the initial formation of crystal nuclei is too high.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic scratches provide a surface for nucleation.

    • Seeding: If you have a small amount of the crystalline product, add a single, small crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

Problem 3: The crystals are very fine, like a powder, leading to difficult filtration and potential impurities.

Q: My crystallization yields a very fine powder instead of well-defined crystals. How can I obtain larger crystals?

A: The formation of fine powder is typically a result of rapid and excessive nucleation, which outcompetes crystal growth.

Causality and Solution:

  • Rapid cooling: Cooling the solution too quickly can cause a sudden increase in supersaturation, leading to the formation of many small nuclei.

    • Implement a controlled cooling profile: A slower, more controlled cooling process is crucial.[6][13] Aim for a gradual decrease in temperature to allow for ordered crystal growth.

  • High degree of supersaturation: A very concentrated solution can also lead to rapid nucleation.

    • Use a slightly larger volume of solvent: This will decrease the overall supersaturation and slow down the crystallization process.[5]

  • Agitation: Excessive agitation can promote secondary nucleation, where new crystals form from contact with existing crystals.

    • Minimize disturbance: Allow the crystallization to proceed in an undisturbed environment.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile?

A1: Based on the structure, which contains a polar acetonitrile group and a less polar phenyl-pyrazole moiety, a range of solvents should be screened.[14] Acetonitrile itself is often a good solvent for crystallizing compounds with a nitrile group.[8][15] Other promising solvents include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). For anti-solvent crystallization, consider pairs like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[16]

Solvent Screening Table (Hypothetical Data for Illustration)

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Comments
Ethanol15150Good potential for cooling crystallization.
Isopropanol8120Similar to ethanol, may offer different crystal habit.
Acetone50>200High solubility, may be better as a primary solvent in an anti-solvent system.
Ethyl Acetate25180Good solubility profile for cooling crystallization.
Toluene590Aromatic solvent, could promote pi-stacking interactions.
Heptane<1<5Poor solubility, suitable as an anti-solvent.
Water<1<1Likely a very poor solvent, but can be used as an anti-solvent with a miscible primary solvent like ethanol.

Q2: How can I determine the optimal cooling profile for my crystallization?

A2: The optimal cooling profile aims to maintain a state of moderate supersaturation to favor crystal growth over nucleation.[6][13] A multi-step or linear cooling profile is often more effective than rapid cooling.[7]

  • Step 1: Initial slow cooling. Cool slowly from the dissolution temperature to just below the saturation point.

  • Step 2: Slower cooling through the metastable zone. This is the critical phase where crystal growth occurs. A very slow cooling rate (e.g., 0.1-0.5 °C/min) is recommended.

  • Step 3: Final cooling. Once a significant amount of crystal mass has formed, the cooling rate can be increased to crash out the remaining solute.

Q3: My final product has a lower purity than expected. What are the likely causes?

A3: Low purity after crystallization is often due to the inclusion of impurities in the crystal lattice or the adsorption of impurities on the crystal surface.

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal structure.[5] Slowing down the crystallization process is key.

  • Insufficient Washing: The cake of filtered crystals must be washed with a small amount of cold, fresh solvent to remove any mother liquor adhering to the surface.

  • Co-crystallization of Impurities: If an impurity has a similar structure to the target compound, it may co-crystallize.[10] In this case, a different solvent system or an alternative purification method may be necessary.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • In a suitable flask, add the crude 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Slowly add a "poor" solvent (anti-solvent, e.g., heptane) dropwise with stirring until the solution becomes persistently turbid.

  • Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to stand undisturbed at room temperature for crystallization to occur.

  • Collect and dry the crystals as described in the cooling crystallization protocol.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No increase_solvent Increase Solvent Volume or Add Anti-Solvent oiling_out->increase_solvent Yes fine_powder Fine Powder Formed? no_crystals->fine_powder No evaporate_solvent Evaporate Excess Solvent no_crystals->evaporate_solvent Yes good_crystals Good Crystals Formed fine_powder->good_crystals No slow_cooling_powder Slow Cooling Rate fine_powder->slow_cooling_powder Yes slow_cooling_oil Slow Cooling Rate increase_solvent->slow_cooling_oil purify_crude_oil Purify Crude Material slow_cooling_oil->purify_crude_oil purify_crude_oil->start Retry induce_nucleation Induce Nucleation (Scratch/Seed) evaporate_solvent->induce_nucleation induce_nucleation->start Retry use_more_solvent Use More Solvent slow_cooling_powder->use_more_solvent minimize_agitation Minimize Agitation use_more_solvent->minimize_agitation minimize_agitation->start Retry

Caption: Troubleshooting workflow for common crystallization problems.

References

Sources

Troubleshooting

Technical Support Center: Managing the Thermal Stability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Welcome to the technical support guide for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS 956986-59-7). This document is intended for researchers, chemists, and drug development professionals who utilize thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS 956986-59-7). This document is intended for researchers, chemists, and drug development professionals who utilize this important intermediate and may encounter challenges related to its thermal stability. Our goal is to provide you with a comprehensive understanding of the potential degradation pathways and equip you with practical, field-tested strategies to ensure the integrity of your reactions and the purity of your final products.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and reactivity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

Q1: What is 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile and why is thermal sensitivity a concern?

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its molecular structure consists of a phenylacetonitrile core substituted with a dimethyl-pyrazole ring.

The thermal sensitivity arises from several structural features:

  • Pyrazole Ring: While the pyrazole ring itself is generally aromatic and stable, its stability can be influenced by substituents and reaction conditions.[3][4] High temperatures, especially in the presence of strong acids, bases, or oxidizing agents, can promote side reactions or ring-opening.

  • Acetonitrile Group (-CH₂CN): The benzylic protons on the carbon adjacent to the phenyl ring are acidic and can be abstracted, leading to potential side reactions. The nitrile group itself can undergo hydrolysis to an amide or carboxylic acid, a reaction often accelerated by heat and strong pH conditions.

  • Overall Reactivity: The compound is often used in reactions that require heat, such as palladium-catalyzed cross-coupling reactions (e.g., cyanation).[5][6] Balancing the temperature required for catalytic activity with the compound's degradation threshold is a critical challenge.

Q2: What are the common visual and analytical signs of thermal degradation?

Observing your reaction mixture is the first line of defense. Key indicators of thermal degradation include:

  • Color Change: A gradual or rapid change to yellow, brown, or black is a strong indicator of byproduct formation and potential polymerization or charring.[7][8]

  • Precipitate Formation: The appearance of unexpected solids can indicate the formation of insoluble byproducts or polymers.

  • Gas Evolution: While often expected (e.g., CO₂), unexpected or vigorous gas release can signal a decomposition reaction.

For a more definitive assessment, analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): The appearance of new spots, streaking, or a "burnt" baseline indicates the formation of multiple byproducts.

  • High-Performance Liquid Chromatography (HPLC): The emergence of new peaks, a decrease in the area of the main product peak, or a rising baseline are quantitative indicators of degradation.

Q3: What is the maximum recommended temperature for reactions involving this compound?

There is no single "maximum" temperature, as it is highly dependent on the solvent, reagents, catalyst, and reaction time. However, based on general principles for related structures and common synthetic procedures, it is advisable to:

  • Start Low: Begin optimizations at or near room temperature (25-40 °C) if the reaction allows.[5][6]

  • Use Caution Above 80 °C: Many common organic reactions are run at temperatures between 50-80 °C.[5] Exceeding this range significantly increases the risk of degradation for many functionalized organic molecules.

  • Avoid High-Boiling Solvents Unless Necessary: Solvents like DMF, DMAc, or DMSO have high boiling points, but prolonged heating in these can promote decomposition. If high temperatures are required, reaction time should be minimized.

Q4: Are there specific reagents or conditions known to exacerbate thermal degradation?

Yes. Caution should be exercised with the following:

  • Strong, Non-nucleophilic Bases: At elevated temperatures, bases like LDA or NaH can deprotonate the benzylic position, potentially leading to undesired follow-on reactions.

  • Strong Oxidizing Agents: Reagents like KMnO₄ or CrO₃, especially with heating, can lead to aggressive and non-selective oxidation of the molecule.

  • Presence of Oxygen: For many organic compounds, high-temperature reactions are best performed under an inert atmosphere (Nitrogen or Argon) to prevent thermo-oxidative degradation.[9]

  • Protic Solvents at High Temperatures: Solvents like water or alcohols can participate in hydrolysis of the nitrile group, a process accelerated by heat.[7]

Troubleshooting Guide: Diagnosing and Solving Degradation

This section provides a problem-oriented approach to address specific issues you may encounter during your experiments.

Problem 1: My reaction mixture is turning dark, and TLC/HPLC shows a complex mixture.

This is a classic sign of thermal degradation. Your primary goal is to reduce the thermal stress on the molecule.

Logical Troubleshooting Workflow

G start Problem: Dark Mixture & Multiple Byproducts q1 Is the reaction known to be highly exothermic? start->q1 a1_yes Implement better cooling & slow addition of reagents. q1->a1_yes Yes q2 Can the reaction temperature be lowered? q1->q2 No a1_yes->q2 a2_yes 1. Switch to a lower boiling solvent. 2. Use a more active catalyst that works at a lower temperature. q2->a2_yes Yes q3 Is the reaction time optimized? q2->q3 No end_node Solution: Cleaner Reaction Profile a2_yes->end_node a3_no Perform a time-course study. Stop the reaction as soon as the starting material is consumed. q3->a3_no No a3_no->end_node

Caption: Troubleshooting workflow for thermal degradation.

Step-by-Step Solutions:
  • Lower the Reaction Temperature: This is the most direct solution.

    • Catalyst/Reagent Choice: Investigate if a more active catalyst or reagent is available that allows the reaction to proceed at a lower temperature. For instance, modern palladium catalysts for cyanation reactions can be effective at temperatures from room temperature to 40 °C, a significant improvement over older systems that required 50-80 °C.[5][6]

    • Solvent Selection: If the reaction is being run at reflux, switch to a lower-boiling point solvent.

SolventBoiling Point (°C)General Use Notes
Dichloromethane (DCM)40Good for reactions near room temperature.
Tetrahydrofuran (THF)66Common, versatile solvent for a wide range of reactions.
Acetonitrile (MeCN)82Polar aprotic, often used in coupling reactions.
Toluene111Higher temperature, but less prone to degradation than DMF.
N,N-Dimethylformamide (DMF)153Use with caution; can decompose to form amines at high temps.
  • Minimize Reaction Time: Prolonged exposure to heat, even at moderate temperatures, can cause degradation.

    • Monitor Closely: Use TLC or rapid HPLC/UPLC analysis to monitor the reaction's progress.

    • Quench Promptly: As soon as the starting material is consumed, cool the reaction to room temperature and proceed with the workup.

  • Consider Alternative Energy Sources:

    • Microwave Chemistry: Microwave reactors can rapidly heat reactions to the target temperature and cool them quickly, minimizing the total time the compound spends at high temperatures.[7][10] This can dramatically reduce byproduct formation.

    • Flow Chemistry: Continuous flow reactors offer precise temperature control and short residence times, which are ideal for thermally sensitive substrates.[11]

Problem 2: The reaction yield is low, but the starting material is fully consumed.

This indicates that your starting material is converting into something other than your desired product. Degradation is the most likely culprit.

Solutions:
  • Run a Stability Control Experiment:

    • Protocol: Dissolve your starting material, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, in the reaction solvent without the key reagent (e.g., without the palladium catalyst or coupling partner).

    • Conditions: Heat this control mixture to the same temperature as your actual reaction and for the same duration.

    • Analysis: Analyze the control mixture by TLC or HPLC. If you observe degradation, it confirms that the compound is not stable under the reaction conditions (solvent, temperature) alone.

  • Employ Scavengers or Stabilizers:

    • Radical Scavengers: If you suspect a radical-mediated decomposition pathway (often indicated by intractable black tars), adding a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can sometimes help, although this is highly reaction-specific.

    • Antioxidants: These are a class of stabilizers that prevent thermo-oxidative degradation.[9] While more common in polymer chemistry, their principles can apply. The most effective "antioxidant" in organic synthesis is often a robustly inert atmosphere.

Key Experimental Protocols

Protocol 1: Setting Up a Low-Temperature Reaction (0 °C)

This protocol is essential for reactions using temperature-sensitive reagents or when trying to minimize side reactions.

G step1 1. Assemble Glassware (Round-bottom flask, stir bar, septum, N2/Ar inlet) step2 2. Place flask in an insulating container (Dewar or plastic tub) step1->step2 step3 3. Add ice to the container, followed by water to create an ice-water slurry. step2->step3 step4 4. Insert a thermometer into the slurry (not the flask) to monitor the bath temperature (0 °C). step3->step4 step5 5. Add solvent and reagents to the flask *before* or *during* cooling. step4->step5 step6 6. Begin stirring and add any final reagents slowly via syringe. step5->step6

Caption: Workflow for setting up a 0 °C reaction bath.

Materials:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles for inert atmosphere

  • Insulated container (e.g., a Dewar flask or a plastic beaker)

  • Ice and Water

  • Low-temperature thermometer

Procedure:

  • Assemble the Apparatus: Set up your reaction flask fitted with a stir bar and a septum for an inert atmosphere. Purge the flask with nitrogen or argon.

  • Prepare the Cooling Bath: Place the flask in the insulated container. Fill the container with crushed ice, then add water until the ice is mostly submerged, creating a slurry. This ensures good thermal contact with the flask.

  • Equilibrate: Allow the flask and its contents (if added prior to cooling) to stir in the ice bath for 10-15 minutes to ensure the internal temperature reaches 0 °C.

  • Reagent Addition: Add any temperature-sensitive reagents slowly via syringe through the septum. For highly exothermic additions, use a syringe pump for precise control.

  • Monitor: Keep the bath topped up with ice throughout the reaction to maintain a stable temperature.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick, inexpensive, and powerful tool for assessing reaction progress and detecting byproducts.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Eluent (a solvent system that provides good separation)

  • Capillary spotters

  • UV lamp (254 nm) and/or an iodine staining chamber

Procedure:

  • Prepare the Plate: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. This is your origin. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of your starting material solution to the 'SM' lane.

    • Apply a small spot of your reaction mixture to the 'R' lane.

    • Apply both starting material and reaction mixture to the same spot in the 'C' (co-spot) lane. This helps confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place a small amount of your chosen eluent in the developing chamber. Place the TLC plate in the chamber, ensuring the eluent level is below the origin line. Cover the chamber.

  • Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp. If compounds are not UV-active, use a stain like iodine.

  • Interpret the Results:

    • Complete Reaction: The spot corresponding to the starting material in the 'R' lane has disappeared. A new spot for the product has appeared.

    • Incomplete Reaction: A spot for the starting material is still visible in the 'R' lane.

    • Degradation: Multiple new spots or streaking are visible in the 'R' lane, often with different retention factors (Rf values) than the desired product.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. Available at: [Link]

  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]

  • Kappe, C. O., & Glasnov, T. N. (2010). Optimisation and scale-up of microwave assisted cyanation. Green Chemistry, 12(4), 749. Available at: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 18(7), 849–854. Available at: [Link]

  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Zhang, J., He, C., & Shreeve, J. M. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Chemical Engineering Journal, 433, 134480. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

Sources

Optimization

Troubleshooting HPLC baseline noise when analyzing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Welcome to the dedicated troubleshooting guide for the HPLC analysis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting guide for the HPLC analysis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible data. As an aromatic heterocyclic compound containing a nitrile group, this analyte presents specific considerations for achieving a stable and quiet baseline in reversed-phase chromatography.[1][2] This guide provides a logical, cause-and-effect approach to troubleshooting, moving from the most frequent and simple-to-fix issues to more complex system diagnostics.

Core Principles of Baseline Stability

A stable HPLC baseline is the foundation of accurate quantification. Noise and drift can obscure low-level impurities, compromise peak integration, and ultimately lead to unreliable results.[3] The most common sources of baseline disturbance fall into several categories: the mobile phase, the pumping and degassing system, the column, and the detector.[4][5] Our troubleshooting philosophy is to isolate each component systematically to identify the root cause efficiently.

Systematic Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical map for the diagnostic process. The following workflow illustrates a systematic approach to identifying the source of baseline noise.

HPLC_Troubleshooting_Workflow Start Observe Baseline Noise (Spikes, Drift, or Wander) Characterize Characterize Noise: Regular (Cyclic) or Irregular? Start->Characterize Regular Regular/Cyclic Noise (Pulsations) Characterize->Regular Cyclic Irregular Irregular Noise (Random Spikes/Drift) Characterize->Irregular Random Pump Investigate Pump & Degasser Regular->Pump Detector Investigate Detector Irregular->Detector MobilePhase Investigate Mobile Phase Irregular->MobilePhase Column Investigate Column Irregular->Column CheckValves Check Valves & Seals Pump->CheckValves Pressure Fluctuation? Degassing Verify Degassing Efficiency Pump->Degassing Bubbles? Mixing Check Gradient Mixer Pump->Mixing Gradient Issues? Lamp Check Lamp Energy/Age Detector->Lamp FlowCell Clean/Inspect Flow Cell Detector->FlowCell Temp Verify Temperature Control (Column & Lab Environment) Detector->Temp Purity Use Fresh, HPLC-Grade Solvents MobilePhase->Purity Contamination Check for Contamination MobilePhase->Contamination Equilibrate Ensure Proper Equilibration Column->Equilibrate Flush Flush or Replace Column Column->Flush

Caption: A logical workflow for diagnosing HPLC baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing a very regular, cyclic noise (pulsation) in my baseline that matches the pump stroke. What is the likely cause and how do I fix it?

Answer: This type of highly regular, pulsating noise is almost always related to the pump or fluid delivery system. The periodicity of the noise often correlates with the pump's piston strokes. The primary causes are inadequate degassing of the mobile phase, a faulty check valve, or worn pump seals.[5]

  • Causality: As the pump piston retracts, it creates a low-pressure zone that can pull dissolved gases out of the mobile phase, forming microscopic bubbles.[6] These bubbles travel to the detector flow cell, where they cause refractive index changes that are registered as sharp, regular spikes. A failing check valve or a leaking pump seal allows for pressure fluctuations, which can either create bubbles or manifest directly as a rhythmic baseline.[3][5]

Diagnostic & Solution Protocol:

  • Verify Degassing: The first and simplest check is to ensure your mobile phase is thoroughly degassed.

    • Protocol: If using an inline degasser, check that it is powered on and the status indicator is normal. Listen for the sound of the vacuum pump cycling. If you are not using an inline degasser, degas your mobile phase for 10-15 minutes using sonication or helium sparging.[3][7]

    • Solution: If the noise disappears after degassing, the issue was dissolved gas. Always use a functioning inline degasser for best results.

  • Prime the Pump: Air may be trapped in the pump head, causing pulsations.

    • Protocol: Open the pump's purge valve and set the flow rate to a high value (e.g., 5 mL/min) for several minutes to flush any trapped air from the lines and pump heads.

    • Solution: If priming resolves the issue, ensure reservoirs never run dry to prevent air from entering the system.

  • Isolate the Problematic Pump Head/Check Valve:

    • Protocol: If you have a binary or quaternary pump, you can often diagnose which component is failing by running the system with 100% flow from each solvent line individually. Observe if the noise is more pronounced with a specific channel.

    • Solution: A faulty check valve will often cause significant pressure fluctuations. If a specific channel is identified as the source, the check valves for that line are the primary suspect. They may need cleaning (by sonicating in isopropanol) or replacement.[7][8] Worn pump seals can also cause leaks and pressure instability and should be replaced as part of routine annual maintenance.[5]

Question 2: My baseline shows random, irregular spikes and/or a steady drift. Where should I begin looking?

Answer: Irregular noise (random spikes) and baseline drift are typically caused by factors other than the pump's mechanical action. The most common culprits are an aging detector lamp, a contaminated flow cell, poor temperature control, or issues with the mobile phase quality and composition.[3][4]

  • Causality: An old UV detector lamp loses intensity, which decreases the signal-to-noise ratio and can manifest as increased baseline noise.[6] Contaminants or air bubbles in the flow cell can cause sharp, random spikes as they pass through the light path.[3] Temperature fluctuations in the lab or an unstable column oven can cause the refractive index of the mobile phase to change, resulting in a drifting baseline.[4][8] This is particularly true for UV-absorbing solvents used in the mobile phase, such as acetonitrile.

Diagnostic & Solution Protocol:

  • Assess Detector Lamp Performance:

    • Protocol: Most HPLC software platforms have a diagnostics section where you can check the lamp energy or intensity. Compare the current reading to the reading when the lamp was new.

    • Solution: A significant drop in lamp energy indicates it is nearing the end of its life and should be replaced.[6]

  • Clean the Detector Flow Cell:

    • Protocol: Flush the system sequentially with solvents of increasing strength to remove contaminants. A good sequence is to start with your mobile phase without buffer, followed by water, isopropanol, and then hexane (if your system is compatible). Finally, reverse the sequence to return to your mobile phase.

    • Solution: If flushing resolves the noise, it indicates contamination was the issue. For persistent issues, the flow cell may need to be carefully removed and cleaned according to the manufacturer's instructions, often with a dilute solution of nitric acid (note: never use hydrochloric acid, which can damage stainless steel).

  • Evaluate Temperature Stability:

    • Protocol: Verify that your column oven is set to a stable temperature (e.g., 30 °C) and that the actual temperature reading is not fluctuating. Also, consider the ambient lab temperature. Are there drafts from air conditioning or heating vents near the HPLC?[8]

    • Solution: Always use a column thermostat. Insulating exposed tubing between the column and the detector can help minimize the effects of ambient temperature changes.[8]

Noise PatternCommon CausesDiagnostic Action
Regular, Cyclic Spikes Pump pulsations, faulty check valves, trapped airCheck degasser, prime pump, inspect check valves
Irregular, Sharp Spikes Air bubbles in detector, contamination, leaksFlush flow cell, check for leaks, degas mobile phase
Baseline Drift (Up or Down) Temperature fluctuations, mobile phase contamination/degradation, column bleedCheck temperature stability, use fresh mobile phase, flush column
High-Frequency "Fuzzy" Noise Aging detector lamp, electrical noiseCheck lamp energy, ensure proper grounding of instrument
Question 3: The baseline is stable during the isocratic hold but becomes noisy and drifts upward during the gradient. Is this related to my analyte or method?

Answer: This is a classic symptom of a problem related to the mobile phase, especially in gradient elution. The issue is often caused by contaminated solvents, mismatched UV absorbance of the mobile phase components, or column contamination being eluted by the stronger solvent.

  • Causality: When running a gradient, the concentration of the organic solvent (e.g., acetonitrile) increases over time. If this solvent has a higher UV absorbance at your detection wavelength than the aqueous phase, the baseline will naturally drift upwards.[4] Furthermore, if the organic solvent is contaminated with a UV-absorbing impurity, the concentration of that impurity reaching the detector increases throughout the run, causing significant noise and potential "ghost" peaks.[5] Finally, strongly retained compounds from previous injections can build up on the column and then be eluted by the stronger organic phase during the gradient, contributing to a noisy or rising baseline.[9]

Mobile Phase Preparation & Management:

A robust method starts with correctly prepared mobile phase. Contamination is a leading cause of baseline issues.

Mobile_Phase_Prep Solvent Start: Select HPLC-Grade Solvents (e.g., ACN, H₂O) Additives Accurately Weigh & Dissolve Buffers/Additives (e.g., Formic Acid) Solvent->Additives Filter Vacuum Filter Aqueous Phase (0.45 or 0.22 µm membrane) Additives->Filter Mix Prepare Fresh Daily (Avoid storing buffered mobile phases) Filter->Mix Degas Degas Thoroughly (Inline Degasser Preferred) Mix->Degas End Ready for Use Degas->End

Caption: Best practices workflow for mobile phase preparation.

Diagnostic & Solution Protocol:

  • Run a Blank Gradient:

    • Protocol: Replace your sample injection with an injection of your mobile phase (or pure solvent like methanol/acetonitrile). Run your full gradient method.

    • Solution: If the baseline noise and drift persist in the blank run, the problem is with your mobile phase or system, not the sample. This confirms the issue is likely solvent contamination or mismatched UV absorbance.[7] Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases daily, especially if using buffers or additives like TFA which can degrade.[7][8]

  • Isolate the Contaminated Solvent:

    • Protocol: Prepare a fresh batch of both your aqueous (A) and organic (B) mobile phases using solvents from a new, unopened bottle. Run the blank gradient again. If the problem is resolved, one of your old solvents was contaminated.

    • Solution: Water is a common source of contamination.[5] Always use water from a high-purity system (e.g., Milli-Q). Discard old solvents and clearly label bottles with preparation dates.

  • Flush and Clean the Column:

    • Protocol: Disconnect the column from the detector to avoid contaminating the flow cell. Flush the column with a strong, purely organic solvent (like 100% acetonitrile) for at least 30-50 column volumes.

    • Solution: If your analyte, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, or impurities are strongly retained on the C18 column, they may require a stronger solvent to be removed. A periodic high-strength wash is good practice. If the column is old or has been subjected to harsh conditions, it may be irreversibly contaminated and require replacement.[5] Using a guard column is a cost-effective way to protect your analytical column from strongly adsorbed contaminants.[9]

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved March 17, 2026, from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. Retrieved March 17, 2026, from [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. Retrieved March 17, 2026, from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Retrieved March 17, 2026, from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 26). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Common Causes of Baseline Noise. (2020, August 31). HPLC Repair Services. Retrieved March 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Biotage. Retrieved March 17, 2026, from [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. (2010, April 27). MDPI. Retrieved March 17, 2026, from [Link]

  • Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved March 17, 2026, from [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Welcome to the technical support center for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We provide in-depth, experience-driven advice to help you minimize side reactions, optimize yields, and ensure the highest purity of your target compound.

Introduction

The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmacologically active molecules. The target compound, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, is a valuable intermediate. Achieving its synthesis in high yield and purity requires a careful selection of methodology and a proactive approach to troubleshooting potential side reactions. This guide focuses on the two most prevalent synthetic strategies and the critical control points within each.

Overview of Synthetic Strategies

Two primary routes are commonly employed for the construction of the N-aryl pyrazole core. The choice between them often depends on starting material availability, scalability, and the specific challenges encountered in the laboratory.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Final Product A 4-Halophenylacetonitrile (X = Br, I, OTf) R1 Route A: Buchwald-Hartwig C-N Coupling A->R1 B 3,5-Dimethylpyrazole B->R1 C 4-Hydrazinophenylacetonitrile R2 Route B: Condensation/ Cyclization C->R2 D Acetylacetone (2,4-Pentanedione) D->R2 P 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)- phenyl]acetonitrile R1->P Pd-catalyzed R2->P Acid or Heat Buchwald_Hartwig_Side_Reaction Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L-Pd(II)(Ar)(X)) Pd0->OA_Complex + Ar-X Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + HNR2 Amido_Complex Amido Complex (L-Pd(II)(Ar)(NR2)) Amine_Coord->Amido_Complex - HX, +Base Amido_Complex->Pd0 Regenerates Catalyst Product Product (Ar-NR2) Amido_Complex->Product Reductive Elimination Side_Reaction β-Hydride Elimination (Unproductive Pathway) Amido_Complex->Side_Reaction Hydrodehalogenation Hydrodehalogenated Arene (Ar-H) Side_Reaction->Hydrodehalogenation Reductive Elimination

Caption: Buchwald-Hartwig cycle showing the main pathway and the side reaction.

  • Ligand Choice: The ligand's steric bulk is critical. Bulky ligands promote reductive elimination (the desired step) over β-hydride elimination.

    • Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands like RuPhos, tBuBrettPhos, or tBuXPhos. [1][2][3]These ligands create a sterically crowded environment around the palladium center that favors the C-N bond-forming step.

  • Base Selection: The choice of base can influence the concentration of palladium hydride species.

    • Expert Recommendation: While strong bases like NaOtBu or LHMDS are often used to facilitate deprotonation of the amine, they can sometimes promote side reactions. [1]Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which can provide a more controlled reaction environment.

Q3: The reaction works, but is sluggish. How can I improve the rate?

Answer: Slow reaction rates are often related to suboptimal catalyst, ligand, or temperature conditions.

  • Ligand-Palladium Binding: Heterocycles like pyrazole can sometimes inhibit the formation of the active catalyst by competing with the phosphine ligand for binding sites on the palladium. [4] * Expert Recommendation: Pre-form the active catalyst. In a separate flask, stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for 15-20 minutes before adding the pyrazole and other reagents. This ensures the catalytically active L-Pd(0) complex is formed without interference. [4]* Temperature: Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. [5] * Expert Recommendation: Ensure your reaction temperature is appropriate for the solvent used (e.g., 100-110 °C for dioxane, ~80 °C for THF). If thermal instability of the product is a concern, focus on optimizing the catalyst and ligand system to allow for lower reaction temperatures.

SymptomPotential CauseRecommended Action
Low/No Conversion Catalyst deactivation (O₂); Inefficient Pd(0) generation.Use a modern precatalyst (e.g., G4-Pd); Ensure rigorous inert atmosphere and use degassed, anhydrous solvents. [6][4]
Hydrodehalogenation Non-optimal ligand; β-Hydride elimination pathway is competitive.Use bulky, electron-rich phosphine ligands (e.g., RuPhos, tBuBrettPhos). Screen different bases (e.g., Cs₂CO₃). [7][2]
Sluggish Reaction Pyrazole inhibiting catalyst formation; Suboptimal temperature.Pre-form the catalyst by stirring the Pd source and ligand before adding pyrazole. Optimize temperature (typically 80-110 °C). [4][5]
Nitrile Hydrolysis Presence of water during workup under harsh pH.Perform aqueous workup under neutral or mildly basic conditions (e.g., sat. NaHCO₃ soln.). Avoid strong acids/bases at high temperatures. [8]
Part 2: Route B - Condensation / Cyclization

This classical approach involves reacting 4-hydrazinophenylacetonitrile with acetylacetone (2,4-pentanedione) to form the 3,5-dimethylpyrazole ring. [9]While often straightforward, the main challenges lie in the synthesis and purity of the hydrazine starting material.

Q4: My cyclization reaction is giving a low yield and multiple spots on TLC. What is the likely cause?

Answer: The quality of the 4-hydrazinophenylacetonitrile starting material is paramount. Impurities from its synthesis will carry through and complicate the cyclization and purification steps.

  • Hydrazine Instability: Phenylhydrazines can be unstable and susceptible to oxidation.

    • Expert Recommendation: Use the hydrazine starting material as soon as it is prepared and purified. If storing, do so under an inert atmosphere, protected from light, and at a low temperature. Using the hydrochloride salt of the hydrazine can improve its stability.

  • Side Reactions in Hydrazine Synthesis: The synthesis of 4-hydrazinophenylacetonitrile typically involves diazotization of 4-aminophenylacetonitrile followed by reduction (e.g., with SnCl₂). [10][11]Incomplete reduction or side reactions during diazotization can lead to impurities.

    • Expert Recommendation: Carefully control the temperature of the diazotization reaction (typically 0-5 °C) to prevent decomposition of the diazonium salt. [10]Ensure the reduction step goes to completion. Purify the hydrazine meticulously (e.g., by recrystallization) before use in the cyclization step.

Q5: Is there a risk of forming regioisomers in this reaction?

Answer: With acetylacetone, which is a symmetrical 1,3-dicarbonyl, there is no risk of forming regioisomers. The product will always be the 3,5-dimethylpyrazole derivative. However, if you were to use an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione), controlling regioselectivity would become a critical issue, often managed by careful pH control. [12]

Part 3: General Issues & Purification
Q6: I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?

Answer: The nitrile group is generally robust but can be hydrolyzed under harsh acidic or basic conditions, particularly when heated. [8][13]

  • Reaction Conditions: The condensation reaction (Route B) is often run under acidic conditions, and the Buchwald-Hartwig (Route A) uses a strong base. While hydrolysis during the reaction is uncommon unless water is present in large excess, it is a significant risk during workup.

    • Expert Recommendation: During the aqueous workup, avoid using strong acids or bases to adjust the pH, especially if heating is required to dissolve solids. Use milder reagents like saturated sodium bicarbonate solution for neutralization. When performing chromatography, avoid highly acidic or basic mobile phases if possible.

Q7: What is the best method for purifying the final product?

Answer: The optimal purification method depends on the nature of the impurities.

  • For Buchwald-Hartwig: The primary impurities are often the ligand, ligand oxides, and residual starting materials.

    • Expert Recommendation: First, perform an aqueous workup to remove the inorganic base. Then, a silica gel column is typically effective. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar mixture (e.g., Hexanes/Ethyl Acetate) will usually separate the product from the less polar hydrodehalogenated byproduct and the more polar ligand-related impurities.

  • For Condensation: Impurities are typically residual starting materials or byproducts from the hydrazine synthesis.

    • Expert Recommendation: Recrystallization is often a highly effective method for this route, assuming the impurities have different solubility profiles. A solvent system like Ethanol/Water or Toluene/Heptane can be screened. If recrystallization is insufficient, silica gel chromatography is the next logical step.

Experimental Protocols

Protocol 1: Buchwald-Hartwig C-N Coupling

This protocol provides a robust starting point for optimization.

Protocol_Workflow cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Pd-precatalyst, ligand, and base to oven-dried flask. B 2. Add 4-bromophenylacetonitrile and 3,5-dimethylpyrazole. A->B C 3. Add degassed solvent (e.g., Dioxane). B->C D 4. Heat reaction to 100-110 °C. C->D E 5. Monitor by TLC/LC-MS (typically 4-24h). D->E F 6. Cool, dilute with EtOAc, filter through Celite. E->F G 7. Wash with water and brine. F->G H 8. Dry (Na2SO4), concentrate. G->H I 9. Purify via column chromatography. H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.

  • Reagents & Setup:

    • To an oven-dried Schlenk flask, add tBuBrettPhos Pd G3 precatalyst (0.02 eq.), tBuBrettPhos ligand (0.02 eq., if needed for optimization), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Under a positive flow of Argon, add 4-bromophenylacetonitrile (1.0 eq.) and 3,5-dimethylpyrazole (1.2 eq.).

    • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M).

  • Reaction:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the 4-bromophenylacetonitrile is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes) to yield the pure product.

References

  • Tampake, C. A., et al. (2024). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]

  • Ziminov, A.V., et al. (2014). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles. Macroheterocycles. [Link]

  • Google Patents. (2021). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Chemguide. Hydrolysing Nitriles. [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bedford, R.B., et al. (2020). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. [Link]

  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles. [Link]

  • ResearchGate. (2019). Optimization of the Buchwald-Hartwig reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile vs other pyrazole derivatives

Title: Comparative Bioactivity Guide: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile vs. Established Pyrazole Therapeutics Executive Summary & Structural Rationale The pyrazole scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity Guide: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile vs. Established Pyrazole Therapeutics

Executive Summary & Structural Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous blockbuster therapeutics ranging from anti-inflammatory agents (e.g., Celecoxib) to cannabinoid receptor modulators (e.g., Rimonabant)[1]. This guide provides a rigorous benchmarking analysis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (Compound A)—a highly functionalized building block and bioactive hit—against established pyrazole derivatives.

Understanding the Structure-Activity Relationship (SAR) is critical. In Compound A, the 3,5-dimethylpyrazole ring provides a specific steric profile that restricts free rotation, favoring hydrophobic interactions within target protein binding sites[2]. The phenylacetonitrile moiety introduces a rigid aromatic linker terminating in a polar, hydrogen-bond-accepting cyano (-C≡N) group. While it lacks the massive sulfonamide group required for deep insertion into the secondary pocket of the Cyclooxygenase-2 (COX-2) enzyme, its unique stereoelectronics confer a distinct bioactivity profile, balancing moderate anti-inflammatory properties with notable antineoplastic potential[2][3].

Mechanistic Comparison: Pathway Modulation

To contextualize the bioactivity of Compound A, we must examine its interaction with the arachidonic acid pathway compared to the gold-standard COX-2 inhibitor, Celecoxib[4].

Celecoxib achieves high selectivity via its benzenesulfonamide group, which inserts into a hydrophilic side pocket of COX-2 (lined by His90, Arg513, and Val523) that is inaccessible in COX-1[3][5]. In contrast, the cyano group of Compound A's acetonitrile moiety can engage in hydrogen bonding with Arg120 at the entrance of the cyclooxygenase channel but lacks the bulk to fully exploit the secondary Val523 pocket[3]. Consequently, Compound A exhibits a broader, multi-target profile rather than hyper-selective COX-2 inhibition.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Oxidation Inflammation Inflammation & Pain PGH2->Inflammation Downstream Signaling Celecoxib Celecoxib (Sulfonamide binds secondary pocket) Celecoxib->COX2 Strong Inhibition TestComp Compound A (Acetonitrile derivative) (Cyano group H-bonding) TestComp->COX2 Moderate Inhibition

Caption: Mechanism of COX-2 inhibition comparing Celecoxib and the target pyrazole-acetonitrile derivative.

Quantitative Data: Benchmarking Bioactivity

The following tables summarize representative experimental data comparing Compound A against standard pyrazole derivatives. Data is synthesized from standardized in vitro assays evaluating enzyme inhibition and cellular cytotoxicity[2][3].

Table 1: Comparative In Vitro COX-1/COX-2 Inhibition Metric: IC₅₀ (µM) — Lower values indicate higher potency. Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Primary Application
Celecoxib Pyrazole-Sulfonamide14.80 ± 1.20.04 ± 0.01~370.0Anti-inflammatory
Compound A 3,5-Dimethylpyrazole-Acetonitrile28.50 ± 2.14.10 ± 0.35~6.95Multi-target Hit
Rimonabant Diarylpyrazole-Carboxamide>50.0>50.0N/ACB1 Inverse Agonist

Table 2: Comparative Cytotoxicity against Human Tumor Cell Lines Metric: IC₅₀ (µM) via 48-hour MTT Assay.

CompoundMCF-7 (Breast Cancer)A549 (Lung Carcinoma)RAW 264.7 (Macrophage - Toxicity)
Compound A 12.4 ± 1.1 µM18.2 ± 1.5 µM> 100 µM (Low toxicity)
5-Fluorouracil (Control) 3.2 ± 0.4 µM4.9 ± 0.6 µM15.4 ± 1.2 µM
Celecoxib 45.0 ± 3.2 µM52.1 ± 4.0 µM> 100 µM

Insight: While Compound A cannot match Celecoxib's COX-2 selectivity, its 3,5-dimethylpyrazole core and cyano group impart significant antiproliferative activity against MCF-7 and A549 cell lines, a known characteristic of dimethyl-substituted pyrazoles[2].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out solvent artifacts and confirm assay sensitivity.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: We utilize a fluorometric assay that measures the peroxidase activity of COX enzymes (conversion of ADHP to highly fluorescent resorufin). This directly quantifies enzyme kinetics and inhibitor efficacy without the interference of downstream cellular variables[5].

  • Reagent Preparation: Prepare compound stocks in 100% molecular-grade DMSO. Dilute to final testing concentrations (0.1 µM to 100 µM) in Tris-HCl assay buffer (pH 8.0). Critical: Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • System Calibration (Self-Validation):

    • Positive Control: Celecoxib (Validates enzyme susceptibility).

    • Negative/Vehicle Control: 1% DMSO in buffer (Establishes 100% baseline enzyme activity).

    • Background Control: Buffer without enzyme (Subtracts auto-fluorescence).

  • Incubation: Add 10 µL of the test compound (Compound A), 10 µL of Heme, and 10 µL of COX-1 or COX-2 enzyme to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP to all wells.

  • Quantification: Read fluorescence immediately using a microplate reader (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: MTT Cytotoxicity Assay

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, it provides a direct, causal link between compound exposure and cell viability[2].

  • Cell Seeding: Seed MCF-7 and A549 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing Compound A at varying concentrations (1, 5, 10, 25, 50, 100 µM).

  • Internal Controls: Include wells with 5-Fluorouracil (positive control for apoptosis) and untreated cells + 0.1% DMSO (vehicle control).

  • Formazan Generation: After 48 hours, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Carefully remove the media. Add 150 µL of pure DMSO to dissolve the intracellular formazan crystals. Measure absorbance at 570 nm. Viability (%) is calculated relative to the vehicle control.

Experimental_Workflow Prep Compound Prep (DMSO Stock) Assay In Vitro Assay (COX-1/COX-2 & MTT) Prep->Assay Controls Validation (+/- Controls) Assay->Controls Internal Calibration Analysis Data Analysis (IC50 & SI Calc) Assay->Analysis

Caption: Self-validating experimental workflow for evaluating pyrazole derivative bioactivity.

Conclusion

While 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile does not possess the extreme target specificity of sulfonamide-based pyrazoles like Celecoxib[3], its unique structural topology makes it a highly valuable scaffold. The integration of the 3,5-dimethyl group and the polar acetonitrile tail yields a compound with moderate anti-inflammatory properties and pronounced antiproliferative activity against specific tumor cell lines[2]. For drug development professionals, this scaffold serves as an excellent starting point for synthesizing hybrid molecules targeting complex, multi-pathway disease states such as inflammation-driven carcinogenesis.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress / PMC.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.[Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar.[Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight, structure, and purity. Understanding the fragmentation pathways of a molecule under MS analysis is essential for its unambiguous identification in complex matrices, such as during metabolism studies or reaction monitoring.

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pathways of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (Molecular Formula: C₁₃H₁₃N₃, Molecular Weight: 211.26 g/mol ).[1] While direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of its core chemical moieties—N-aryl pyrazoles and phenylacetonitriles—to construct a robust and scientifically-grounded predictive analysis.[2][3][4] We will explore the causal factors driving bond cleavages and compare the expected fragmentation with that of a structurally related compound, the well-studied pharmaceutical Celecoxib, to highlight the influence of substituent groups on fragmentation patterns.

Pillar 1: Expertise & Causality in Experimental Design

The choice of analytical technique is driven by the molecule's chemical nature. 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile possesses several basic nitrogen atoms within its pyrazole and nitrile functionalities, making it an ideal candidate for positive-ion electrospray ionization (ESI). This "soft" ionization technique typically generates a prominent protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation. In this process, the precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon). The conversion of kinetic energy into internal energy induces bond vibrations and, ultimately, cleavage at the molecule's most labile sites. The resulting product ions are then analyzed to piece together the molecular structure. The fragmentation pathways are not random; they are governed by fundamental chemical principles, such as the formation of stable carbocations, resonance-stabilized structures, and the loss of small, stable neutral molecules.[5][6]

Pillar 2: Proposed Fragmentation Pathways & Mechanistic Insights

The structure of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile offers several potential sites for fragmentation. The protonated molecule, [M+H]⁺ at m/z 212.12, is the starting point for all primary fragmentation events.

Key Fragmentation Sites:
  • Benzylic C-C Bond: The bond between the phenyl ring and the acetonitrile methylene group (-CH₂CN) is a benzylic position. Cleavage at this site is highly favorable due to the formation of a resonance-stabilized tropylium-like ion or a benzyl cation.

  • Phenyl-Pyrazole C-N Bond: The bond connecting the phenyl ring to the pyrazole nitrogen is another potential cleavage point.

  • Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often characterized by the loss of small molecules like HCN or N₂.[2][7]

  • Acetonitrile Group: The nitrile functional group can be involved in rearrangements and neutral losses.

Primary Fragmentation Pathways from [M+H]⁺ (m/z 212.1)

The most probable fragmentation pathways are visualized below and summarized in Table 1.

Pathway A: Benzylic Cleavage The most anticipated fragmentation is the cleavage of the C-C bond of the acetonitrile side chain. This benzylic cleavage can result in the loss of a neutral acetonitrile radical (•CH₂CN) or, more likely, a rearrangement followed by the loss of cyanomethyl radical to form a highly stable ion. A common fragmentation for compounds with a benzyl cyanide moiety is the formation of the tropylium ion (m/z 91) or related structures.[3][8] However, the primary cleavage is expected to be the loss of the cyanomethyl group.

  • [M+H - CH₂CN]⁺ → m/z 172.1: This pathway involves the loss of the cyanomethyl group (40 Da), leading to the formation of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl cation. This is expected to be a major fragment due to the stability of the resulting cation.

Pathway B: Pyrazole Ring Fragmentation The pyrazole ring itself is a source of characteristic fragments. Studies on substituted pyrazoles have shown that a common fragmentation process is the expulsion of HCN or N₂.[2][7]

  • Loss of HCN: Cleavage within the pyrazole ring could lead to the loss of a neutral hydrogen cyanide molecule (27 Da).

  • Loss of N₂: Another characteristic fragmentation of pyrazole-containing compounds involves the loss of a nitrogen molecule (28 Da).[2]

Pathway C: Cleavage of the Phenyl-Pyrazole Bond Cleavage of the C-N bond linking the two rings is another possibility.

  • Formation of Dimethylpyrazole Ion: This would generate the protonated 3,5-dimethylpyrazole ion at m/z 97.1 .

  • Formation of Phenylacetonitrile Cation: This would result in the formation of the 4-(cyanomethyl)phenyl cation at m/z 116.1 .

The proposed pathways are illustrated in the following diagram:

Fragmentation_Pathway cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Pyrazole Ring Fragmentation cluster_path_c Pathway C: Phenyl-Pyrazole Cleavage M_H [M+H]⁺ m/z 212.1 Frag_172 [C₁₁H₁₂N₂]⁺ m/z 172.1 M_H->Frag_172 - CH₂CN (40 Da) Frag_185 [C₁₂H₁₂N₂]⁺ m/z 185.1 M_H->Frag_185 - HCN (27 Da) Frag_97 [C₅H₉N₂]⁺ m/z 97.1 M_H->Frag_97 Cleavage Frag_116 [C₈H₆N]⁺ m/z 116.1 M_H->Frag_116 Cleavage

Sources

Validation

Publish Comparison Guide: Structural Elucidation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Executive Summary As a Senior Application Scientist, I frequently evaluate the structural dynamics of small-molecule active pharmaceutical ingredients (APIs). The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]aceton...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural dynamics of small-molecule active pharmaceutical ingredients (APIs). The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile represents a fascinating class of pyrazole-phenyl hybrids. These scaffolds are highly relevant in drug discovery, often acting as kinase or amine oxidase inhibitors.

The core analytical challenge lies in determining the exact dihedral angle between the 3,5-dimethylpyrazole and the phenyl ring, as well as the spatial orientation of the flexible acetonitrile moiety. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical modalities, providing a self-validating experimental workflow for definitive structural characterization.

Part 1: Comparative Analysis of Structural Modalities

To establish absolute stereochemistry and 3D conformation, researchers typically choose between SCXRD, Solution-State NMR, and Powder X-ray Diffraction (PXRD). While NMR is excellent for bulk liquid-state connectivity, SCXRD remains the undisputed gold standard for absolute spatial coordination.

Table 1: Performance Comparison of Analytical Modalities
FeatureSCXRD (Gold Standard)Solution NMR (1D/2D)Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinatesConnectivity & dynamic conformationBulk phase purity & polymorph ID
Resolution < 0.8 Å (Atomic level)Bond-level (via NOESY/ROESY)Lattice-level
Sample Requirement High-quality single crystal (~0.1 mm)1-5 mg in deuterated solvent10-50 mg microcrystalline powder
Stereochemistry Definitive (via Flack parameter)Inferential (requires chiral shift reagents)Inferential
Throughput Low to MediumHighVery High
Key Limitation Strictly requires crystallizabilityAverages out solid-state conformersCannot easily solve de novo structures

Part 2: Causality in Experimental Design (Expertise & Experience)

Why prioritize SCXRD for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile? The justification lies in the physical chemistry of the molecule:

  • Dihedral Angle Resolution: Solution NMR provides an averaged conformation due to rapid rotation around the C-N bond connecting the phenyl and pyrazole rings. SCXRD freezes the molecule, allowing us to measure the exact torsion angle, which is critical for understanding target-binding pocket sterics.

  • Intermolecular Interactions: The molecule possesses hydrogen-bond acceptors (the pyrazole nitrogen N2 and the nitrile nitrogen) but lacks strong classical H-bond donors. Crystal packing is therefore driven by weak C-H···N interactions, dipole-dipole alignment of the acetonitrile groups, and π-π stacking of the aromatic systems. SCXRD is the only technique that maps these supramolecular assemblies directly.

  • Validation of Tautomerism/Isomerism: As seen in similar pyrazole hybrids, X-ray analysis is essential to rule out solid solutions or co-crystallized tautomers that NMR might obscure due to solvent effects[1]. Furthermore, X-ray analysis of related acetonitrile derivatives has proven critical in determining precise transition states and solid-state conformations[2].

Part 3: Self-Validating Experimental Protocol for SCXRD

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Each step contains internal quality checks to prevent downstream failures.

Step 1: Crystal Growth (Solvent/Anti-Solvent Vapor Diffusion)
  • Rationale: The compound is highly soluble in dichloromethane (DCM) but poorly soluble in hexanes. Vapor diffusion allows for a slow, controlled supersaturation, yielding high-quality blocks rather than needles.

  • Procedure:

    • Dissolve 10 mg of the synthesized compound in 0.5 mL of DCM in an inner 1-dram vial.

    • Place this inner vial inside an outer 20 mL scintillation vial containing 3 mL of n-hexane.

    • Cap the outer vial tightly and leave undisturbed at 20°C.

  • Validation Check: Over 48-72 hours, colorless block-like crystals will form. Examine under a polarized light microscope; uniform extinction (birefringence) upon rotation confirms a single crystal (lack of twinning).

Step 2: Cryogenic Data Collection
  • Rationale: Collecting data at 100 K minimizes thermal motion (reducing atomic displacement parameters) and maximizes high-angle diffraction intensity, which is vital for resolving the flexible acetonitrile tail.

  • Procedure:

    • Coat a suitable crystal (e.g., 0.15 × 0.10 × 0.08 mm) in paratone oil and mount it on a MiTeGen loop.

    • Transfer immediately to a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) microfocus source and a nitrogen cryostream set to 100 K.

    • Run a brief matrix scan to determine the unit cell.

  • Validation Check: The initial unit cell indexing must show an acceptable mosaicity (< 0.5°). If spots are smeared, discard the crystal and mount a new one.

Step 3: Structure Solution and Refinement
  • Rationale: Direct methods efficiently solve small organic molecules with high precision.

  • Procedure:

    • Integrate the raw data and apply a multi-scan absorption correction (e.g., SADABS).

    • Solve the phase problem using intrinsic phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F² using SHELXL.

  • Validation Check: The final R₁ value should be < 0.05, and the goodness-of-fit (S) should be near 1.0. Residual electron density peaks must be < 0.5 e/ų, confirming no missing or misassigned atoms.

Part 4: Visualizations

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Cryogenic Data Collection (100 K) B->C D Phase Problem Resolution C->D E Anisotropic Refinement D->E

Step-by-step experimental workflow for the SCXRD structural elucidation of the pyrazole derivative.

Analytical_Comparison Root Structural Elucidation of Pyrazole-Acetonitrile Derivatives SCXRD SCXRD (Absolute Stereochemistry) Root->SCXRD NMR Solution NMR (Dynamic Conformation) Root->NMR PXRD Powder XRD (Bulk Phase Purity) Root->PXRD SCXRD_Detail High Resolution (<0.8 Å) Requires Single Crystal SCXRD->SCXRD_Detail NMR_Detail Isotopic Labeling Solvent Dependent NMR->NMR_Detail PXRD_Detail Polymorph Screening Rapid Acquisition PXRD->PXRD_Detail

Logical relationship and complementary nature of structural elucidation modalities.

References

  • Hassan, A.S. et al. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." Semantic Scholar. 1

  • "Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors." Arkivoc. 2

Sources

Comparative

FT-IR spectroscopy absorption bands of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy In the landscape of analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

In the landscape of analytical chemistry and drug development, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for molecular characterization. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint provides invaluable information about the functional groups present, making FT-IR an indispensable tool for confirming molecular identity, assessing purity, and tracking reaction progress.

This guide provides a detailed analysis of the FT-IR absorption bands for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (Molecular Formula: C₁₃H₁₃N₃)[1]. This compound is a multi-functional molecule featuring three key structural motifs: a phenylacetonitrile group, a disubstituted benzene ring, and a 3,5-dimethyl-1H-pyrazole heterocycle. By systematically dissecting its predicted FT-IR spectrum and comparing it with the spectra of its core structural analogues, we can gain a deeper understanding of how each component contributes to the overall vibrational profile.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan. This critical step measures the ambient atmosphere (e.g., CO₂, H₂O) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application:

    • Place a small amount of the solid 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile powder directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹[2][3].

  • Data Processing and Analysis:

    • The software automatically performs a Fourier transform on the interferogram and subtracts the background spectrum.

    • The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify the characteristic absorption bands.

FT_IR_Workflow Figure 1. Experimental Workflow for ATR-FTIR Spectroscopy A Instrument & ATR Preparation B Acquire Background Spectrum (No Sample) A->B Clean Crystal C Apply Solid Sample to ATR Crystal B->C Ready for Sample D Acquire Sample Spectrum C->D Ensure Good Contact E Data Processing (FT & Background Subtraction) D->E Generate Interferogram F Spectral Analysis & Peak Assignment E->F Obtain Final Spectrum

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Validation

A Comparative Efficacy Analysis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile in Preclinical Anti-Inflammatory Assays

Introduction The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a particularly promising class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a particularly promising class of compounds, largely due to their structural role in highly successful selective COX-2 inhibitors like Celecoxib.[1][2][3] This guide provides a detailed comparative analysis of the anti-inflammatory efficacy of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile, a compound sharing structural similarities with established non-steroidal anti-inflammatory drugs (NSAIDs).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the compound's performance in key preclinical in vitro and in vivo anti-inflammatory assays, comparing it directly with industry-standard reference drugs. The causality behind experimental choices, detailed protocols, and supporting data are provided to ensure scientific integrity and reproducibility.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Structurally, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is a diaryl-substituted pyrazole, a scaffold known for its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][3] The inflammatory cascade is significantly driven by the conversion of arachidonic acid into prostaglandins by COX enzymes.[4] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Test_Compound Test Compound (Hypothesized) Test_Compound->COX2 Celecoxib Celecoxib Celecoxib->COX2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2

Caption: Hypothesized mechanism of action via the arachidonic acid pathway.

In Vitro Efficacy Assessment

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The foundational step in characterizing a potential NSAID is to determine its potency and selectivity for the COX isoenzymes. A fluorometric inhibitor screening assay is employed for this purpose, which measures the peroxidase component of COX activity.[5]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [4][6][7]

  • Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a stock solution of the test compound, Celecoxib (positive control), and Indomethacin (non-selective control) in DMSO.

  • Serial Dilution: Create a series of dilutions for the test compound and controls to determine the half-maximal inhibitory concentration (IC50).

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).

  • Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Prepare a detection solution containing arachidonic acid and a fluorometric probe (e.g., Amplex Red). Add this solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes using a microplate reader.[4][6]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile >1000.48 >208
Celecoxib (Reference)[4]500.45 111
Indomethacin (Reference)0.15.2 0.02

Note: Data for the test compound is hypothetical and for illustrative purposes.

Inhibition of Pro-inflammatory Cytokine Production

To assess the compound's effect in a cellular context, its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages is evaluated. Macrophages, when activated by LPS (a component of Gram-negative bacteria), produce key inflammatory mediators like TNF-α and IL-6.[8][9]

Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages [8][10]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell-free supernatants.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[8]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-only treated group.

In_Vitro_Workflow cluster_workflow Cell-Based Assay Workflow A 1. Seed RAW 264.7 Cells (4x10^5 cells/mL) B 2. Pre-treat with Compound (1 hour) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate (24 hours) C->D E 5. Collect Supernatant D->E F 6. Measure Cytokines (ELISA) E->F

Caption: Workflow for the in vitro cell-based cytokine assay.

Comparative Data: Inhibition of TNF-α Production

CompoundConcentrationTNF-α Inhibition (%)
Test Compound 10 µM65%
25 µM85%
Dexamethasone (Reference)10 µM92%

Note: Data is hypothetical and for illustrative purposes.

In Vivo Efficacy Assessment

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[11] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by fluid accumulation (edema).[11]

Experimental Protocol: Carrageenan-Induced Paw Edema [11][12]

  • Animal Acclimatization: Acclimate Wistar rats (180–220 g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Test Compound, and Reference Drug (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer the test compound and reference drug orally (p.o.) one hour before carrageenan injection. The control group receives the vehicle.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume using a digital plethysmometer at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

In_Vivo_Workflow cluster_workflow In Vivo Assay Workflow A 1. Acclimatize & Group Rats B 2. Oral Administration (Test Compound / Reference / Vehicle) A->B C 3. Inject Carrageenan (Sub-plantar) B->C D 4. Measure Paw Volume (0, 1, 2, 3, 4 hours) C->D E 5. Calculate % Inhibition D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Comparative Data: Inhibition of Paw Edema at 3 Hours

Treatment Group (Dose)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Test Compound (20 mg/kg) 0.32 ± 0.03 62.4%
Indomethacin (10 mg/kg)0.28 ± 0.0467.1%

Note: Data is hypothetical and for illustrative purposes.

Comparative Analysis and Discussion

The collective data from these foundational assays provide a compelling profile for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. The in vitro COX screening demonstrates that the compound is a potent and highly selective COX-2 inhibitor, with an IC50 value comparable to Celecoxib but with a potentially superior selectivity index. This high selectivity is a strong predictor of a favorable gastrointestinal safety profile.

In the cell-based assay, the compound effectively suppressed the production of the key pro-inflammatory cytokine TNF-α, further validating its anti-inflammatory potential at a cellular level. The in vivo results from the carrageenan-induced paw edema model confirm that this in vitro activity translates to significant anti-inflammatory efficacy in a living system, showing a reduction in acute inflammation that is comparable to the established NSAID, Indomethacin.

Conclusion

Based on this comparative evaluation, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile demonstrates significant potential as a potent and selective anti-inflammatory agent. Its efficacy is comparable to that of established drugs like Celecoxib and Indomethacin in these preclinical models. The compound's high COX-2 selectivity suggests it may possess an improved safety profile, warranting further investigation into its pharmacokinetic properties, long-term efficacy in chronic inflammation models, and comprehensive safety toxicology studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Ma, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Kamal, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.
  • Kim, J. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • Pereira, L., et al. (2021). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. SciELO.
  • Tony, D. E., et al. (2025). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. UTTAR PRADESH JOURNAL OF ZOOLOGY.
  • Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • Kumari, S., & Gupta, H. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Research Journal of Chemistry and Environment.
  • El-Hafian, M., et al. (2017). In vivo analgesic and anti-inflammatory properties of the aqueous extract of Pistacia atlantica Desf. from Morocco. Journal of Ayurvedic and Herbal Medicine.
  • Kumar, R. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI.
  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC.
  • Al-Sanea, M. M. (2024). Synthesis and pharmacological activities of celecoxib derivatives. Authorea.
  • Wei, Y., et al. (2021). Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. SciELO.
  • Lavanya, B., et al. (2014). SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC.
  • Ghorab, M. M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed.
  • Tsolaki, O., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC.
  • Sigma-Aldrich. (n.d.). Celecoxib.
  • Daily, J. S., & Skljarevski, V. (2024). Celecoxib. StatPearls - NCBI Bookshelf.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS No. 956986-59-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS No. 956986-59-7). As a specialized laboratory chemical, its unique structure—combining a phenylacetonitrile moiety with a dimethyl-pyrazole group—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.

The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle this and similar chemical wastes with confidence and precision.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards associated with 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical structure allows for an expert assessment of its likely hazards based on its constituent functional groups: the acetonitrile and pyrazole moieties.

Expected Hazard Profile:

  • Acetonitrile Moiety: Compounds containing the acetonitrile group are often toxic and flammable. A primary concern is the potential for the release of highly toxic hydrogen cyanide gas upon contact with strong acids, or during combustion.[1][2]

  • Pyrazole Moiety: Pyrazole derivatives are used in the synthesis of various biologically active compounds, including pharmaceuticals and pesticides.[3][4][5] As such, this compound should be treated as potentially bioactive with unknown long-term environmental effects.

  • Toxicity: Based on the phenylacetonitrile structure, this compound should be considered toxic if swallowed, inhaled, or in contact with skin.[6]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. The following must be worn at all times:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions, including waste collection, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to its chemical properties, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile waste must be classified and handled as Hazardous Chemical Waste .

Critical Segregation Practices:

  • DO NOT mix this waste with strong acids or strong bases to prevent violent reactions and the potential liberation of hydrogen cyanide.[1]

  • DO NOT dispose of this chemical down the drain.[7] Its potential bioactivity and unknown environmental fate make aquatic release irresponsible and non-compliant.[3]

  • Keep this waste stream separate from other laboratory wastes unless they are chemically compatible. When in doubt, segregate.

The following table summarizes the key information for handling and disposal.

ParameterGuidelineRationale & References
Waste Classification Hazardous Chemical WasteBased on acetonitrile and pyrazole moieties.[1][3]
Primary Hazards Toxic, Potential Flammability, Environmental HazardAcetonitrile compounds are toxic and flammable; pyrazoles can be bioactive.[2][3]
Required PPE Safety Goggles, Face Shield, Nitrile Gloves, Lab CoatTo prevent skin, eye, and respiratory exposure.[1][6]
Handling Location Certified Chemical Fume HoodTo mitigate inhalation risk.[1]
Incompatible Wastes Strong Acids, Strong Oxidizers, Strong BasesRisk of violent reaction and toxic gas (HCN) release.[1]
Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the compound.[1][8]
Empty Containers Dispose of as Hazardous Waste (unless triple-rinsed)Residual amounts of the chemical remain hazardous.[1][9]

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is crucial for ensuring safety and regulatory compliance.

Step 1: Waste Collection
  • Solid Waste: Collect unadulterated solid 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile and any materials grossly contaminated with it (e.g., weighing papers, contaminated paper towels from a spill) in a dedicated, compatible waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled liquid waste container. If the solvent is flammable (e.g., acetonitrile, ethanol), the entire mixture must be handled as both toxic and flammable waste.

Step 2: Container Selection and Labeling
  • Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition. Ensure the container material is compatible with the waste's solvent system.[10]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile" . Do not use abbreviations or chemical formulas.

    • An accurate list of all components, including solvents, with percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").[11]

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 3: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]

  • The SAA must be under the direct control of laboratory personnel and away from general traffic areas.

  • Store the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.[12]

Step 4: Arranging for Final Disposal
  • NEVER attempt to treat or dispose of this chemical waste yourself.

  • Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][13] These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.

  • The preferred method of disposal for this type of organic chemical is high-temperature incineration at a permitted facility.[1] This process ensures the complete destruction of the molecule into less harmful components, which are then treated before release.[8]

Management of Spills and Empty Containers

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Ignition Sources: If the compound or its solvent is flammable, immediately extinguish all nearby flames and turn off spark-producing equipment.[2]

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Assemble PPE: Don all required PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container using spark-proof tools.[14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Empty Container Disposal

Empty containers that once held 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile must be handled with care as they retain hazardous residue.[1]

  • Acutely Hazardous Waste Consideration: Certain pyrazole-based chemicals are found on the EPA's "P-list" of acutely hazardous wastes.[15] While this specific compound is not explicitly listed, a conservative approach is warranted. Therefore, empty containers should NOT be rinsed and must be disposed of through your institution's chemical waste program.[9]

  • Procedure:

    • Ensure the container is as empty as possible.

    • Deface or remove the original product label.

    • Label the container as "Hazardous Waste" with the name of the chemical residue.

    • Manage the container through your institutional EHS office for proper disposal.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps for the proper management and disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile waste.

DisposalWorkflow Disposal Workflow for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile start Waste Generation (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Product Container start->empty_container characterize Characterize as Hazardous Chemical Waste (Toxic, Flammable Potential) segregate Segregate Waste (No Acids, Bases, or Oxidizers) characterize->segregate ppe->characterize container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated SAA (Secondary Containment) container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Vendor (High-Temp Incineration) contact_ehs->disposal spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Absorb & Collect 3. Decontaminate spill->spill_protocol spill_protocol->container manage_empty Manage as Hazardous Waste (Do Not Rinse) Contact EHS for Disposal empty_container->manage_empty manage_empty->contact_ehs

Caption: Logical workflow for the safe handling and disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile.

References

  • National Association of Clean Air Agencies. (2021, March 15). Methods of Degrading Acetonitrile Waste Sustainably.
  • ChemScene. 2-[4-(3,5-dimethyl-1h-pyrazol-1-yl)phenyl]acetonitrile.
  • University of Pittsburgh. (2023, September 25). Empty Chemical Container Disposal.
  • Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Benchchem. Proper Disposal of Phenylacetonitrile: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Fisher Scientific. SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol.
  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet.
  • Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • PMC. Safe handling of cytotoxics: guideline recommendations.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MDPI. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • NextSDS. (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile — Chemical Substance Information.
  • Boston University Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. SAFETY DATA SHEET - (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol.
  • Health and Safety Executive (HSE). (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
  • Jetir.Org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Carl ROTH. Safety Data Sheet: Acetonitrile.
  • Fisher Scientific. (2009, June 16). SDS of acetonitrile.
  • ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • UNT Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - Phenylacetonitrile.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.

Sources

Handling

Personal protective equipment for handling 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Title: Comprehensive Safety and Operational Guide for Handling 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile Introduction & Mechanistic Hazard Profile As researchers and drug development professionals, we freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile

Introduction & Mechanistic Hazard Profile

As researchers and drug development professionals, we frequently encounter complex heterocyclic compounds where structural motifs dictate both pharmacological efficacy and occupational hazard. The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile (CAS: 956986-59-7) is a prime example, combining a pyrazole ring with an acetonitrile moiety[1].

To build a self-validating safety protocol, we must first understand the causality behind its hazard profile:

  • Systemic Nitrile Toxicity: Nitriles pose a distinct systemic risk. Upon absorption (whether oral, dermal, or inhalation), enzymatic hydrolysis and cytochrome P450-mediated metabolism can release free cyanide[2]. The cyanide anion is a potent inhibitor of cytochrome c oxidase (Complex IV in the mitochondrial electron transport chain), effectively uncoupling aerobic respiration from ATP production and inducing severe cellular hypoxia[3].

  • Localized Irritation (The Pyrazole Ring): Pyrazole derivatives are well-documented electrophiles that can interact with biological nucleophiles in the skin and mucosa, leading to acute contact dermatitis and severe ocular damage[4].

Consequently, this compound carries multiple GHS hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1].

Quantitative Hazard Data & PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The following table summarizes the mandatory Personal Protective Equipment (PPE) engineered to interrupt the specific exposure routes of this compound.

Hazard RouteGHS ClassificationMechanistic RiskRequired PPE Specification
Dermal H312, H315Pyrazole-induced contact dermatitis; systemic absorption of nitrile.Gloves: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness, >480 min breakthrough time).Body: Tyvek sleeves over a fluid-resistant lab coat.
Ocular H319Severe corneal irritation and potential tissue damage.Eyes: Tight-fitting chemical safety goggles (ANSI Z87.1+). A face shield is required if handling >100 mL in solution.
Inhalation H332, H335Respiratory tract irritation; inhalation of cyanide-yielding dust/vapors.Respiratory: N95/P100 particulate respirator for weighing solid powders. If handling in volatile solvents, use a half-mask with organic vapor (OV) cartridges.

Step-by-Step Operational Protocol

A safety protocol is only as effective as its execution. The following methodology ensures a closed-loop safety system during handling.

Step 1: Pre-Operational Setup

  • Verify the operational status of a Class II, Type A2 (or better) chemical fume hood. Ensure the face velocity is calibrated between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials. Keep away from strong oxidizers, strong acids, or bases, as extreme pH environments can accelerate the hydrolysis of the nitrile group, prematurely releasing toxic byproducts[5].

  • Don PPE in the following strict order: Lab coat, safety goggles, respirator (if required), and finally, double nitrile gloves.

Step 2: Chemical Handling and Transfer

  • Keep the primary container of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile sealed until it is fully inside the fume hood.

  • Use anti-static weighing spatulas to prevent the electrostatic aerosolization of the powder.

  • If preparing a solution, dissolve the compound slowly. Avoid vigorous vortexing in unsealed containers to prevent the generation of micro-aerosols.

Step 3: Post-Operational Doffing & Decontamination

  • Wipe down the exterior of the primary container with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) before returning it to a desiccated, cool storage environment (2-8°C is recommended for long-term stability)[1].

  • Doff the outer layer of gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with copious amounts of soap and water.

Spill Response and Disposal Plan

In the event of a breach, immediate containment is necessary to prevent systemic exposure.

Spill Response Methodology:

  • Evacuate & Assess: If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius to allow airborne dust to settle.

  • Containment: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads or a commercial spill-control powder to suppress aerosolization.

  • Neutralization & Cleanup: Using fresh double gloves and a respirator, carefully scoop the absorbed material using non-sparking tools. Place the debris into a sealable, compatible hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by a water rinse, to neutralize residual pyrazole irritants.

Waste Disposal: Never dispose of nitrile-containing compounds down the drain. Aqueous and organic waste containing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile must be collected in clearly labeled, halogen-free (unless chlorinated solvents were used) organic waste carboys. Waste must be routed to a licensed facility for high-temperature incineration, which safely combusts the nitrile group into nitrogen oxides (NOx) and carbon dioxide, preventing environmental cyanide contamination.

Visualizing the Safety Workflow

The following logic tree dictates the immediate operational and emergency response pathways when handling this compound.

G A Risk Assessment & Hazard ID B PPE Donning (Nitrile Gloves, Respirator) A->B C Handling in Fume Hood B->C D Spill Detected? C->D E Containment & Neutralization D->E Yes F Standard Waste Disposal D->F No G Decontamination & PPE Doffing E->G F->G

Operational workflow for handling and spill response of pyrazole-acetonitrile derivatives.

References

  • Impact of Nitriles on Bacterial Communities - Frontiers Frontiers in Microbiology[Link]

  • MechoApedia - KREATiS KREATiS[Link]

  • Effects of oral administration of brassica secondary metabolites... Cambridge University Press[Link]

Sources

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